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2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide Documentation Hub

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  • Product: 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • CAS: 459186-00-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide: A Technical Guide

Executive Summary The compound 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 459186-00-6) is a highly versatile building block in modern medicinal chemistry and organic synthesis (1)[1]. This whitepaper provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 459186-00-6) is a highly versatile building block in modern medicinal chemistry and organic synthesis (1)[1]. This whitepaper provides an in-depth, self-validating protocol for its synthesis and characterization. By integrating a heavily halogenated benzenesulfonyl core with a basic picolyl moiety, this molecule offers orthogonal reactivity: the 2,5-dibromo handles enable late-stage palladium-catalyzed cross-coupling, while the pyridine ring improves aqueous solubility and acts as a hydrogen-bond acceptor in target protein active sites.

Strategic Rationale & Mechanistic Insights

Reagent Selection and Causality

The synthesis relies on the bimolecular nucleophilic substitution (S_N2-type) of a sulfonyl electrophile by a primary amine.

  • The Electrophile: 2,5-dibromobenzenesulfonyl chloride is selected over its sulfonyl bromide counterpart. Sulfonyl chlorides exhibit reduced hydrolytic susceptibility, which minimizes the formation of undesired sulfonic acid side-products during the reaction (2)[2].

  • The Nucleophile: 3-Picolylamine (pyridin-3-ylmethanamine) is a valuable bifunctional molecule. The primary amine is highly nucleophilic and unhindered, dictating regioselective attack on the sulfonyl chloride. Conversely, the pyridine nitrogen is electronically deactivated and sterically hindered from participating in the sulfonylation, ensuring a clean single-addition product (3)[3].

Mechanistic Pathway

The reaction proceeds via a pentacoordinate transition state. The basic additive, Triethylamine (TEA), plays a critical causal role: it acts as an acid scavenger to neutralize the generated HCl. Without TEA, the HCl byproduct would rapidly protonate the basic pyridine nitrogen of the picolylamine, forming an insoluble hydrochloride salt and halting the reaction.

Mechanism N1 Sulfonyl Chloride (Electrophile) N3 Pentacoordinate Transition State N1->N3 N-lone pair attacks S=O N2 3-Picolylamine (Nucleophile) N2->N3 N-lone pair attacks S=O N4 Sulfonammonium Intermediate N3->N4 Chloride leaves N5 TEA (Base) Deprotonation N4->N5 N6 Target Sulfonamide + TEA-HCl N5->N6 Proton transfer

Figure 2: Mechanistic pathway of the sulfonylation reaction.

Experimental Methodology

The following protocol is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at critical junctures.

Materials
  • 2,5-Dibromobenzenesulfonyl chloride (1.0 equiv, 10.0 mmol, 3.34 g)

  • 3-Picolylamine (1.1 equiv, 11.0 mmol, 1.19 g)

  • Triethylamine (TEA) (2.0 equiv, 20.0 mmol, 2.78 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Protocol

Step 1: Preparation of the Amine Solution

  • Action: In an oven-dried 100 mL round-bottom flask purged with N₂, dissolve 3-picolylamine and TEA in 30 mL of anhydrous DCM.

  • Causality: Purging with N₂ and using anhydrous solvent prevents the premature hydrolysis of the sulfonyl chloride into unreactive 2,5-dibromobenzenesulfonic acid.

Step 2: Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve 2,5-dibromobenzenesulfonyl chloride in 20 mL of DCM and add it dropwise to the stirring amine solution over 15 minutes.

  • Causality: Sulfonamide formation is highly exothermic. The 0 °C environment controls the reaction kinetics, suppressing the formation of bis-sulfonamides.

  • Self-Validating Checkpoint: The solution should turn pale yellow but remain largely homogeneous. If a heavy, dense white precipitate forms immediately upon addition, it strongly indicates moisture contamination (yielding sulfonic acid and TEA·HCl salts).

Step 3: Reaction Propagation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Self-Validating Checkpoint: Monitor via TLC (DCM:MeOH 95:5). The product spot will be highly UV-active and should stain positively with Dragendorff's reagent (confirming the presence of the tertiary amine in the pyridine ring), distinguishing it from unreacted sulfonyl chloride.

Step 4: Workup and Extraction

  • Action: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the organic layer, and wash with brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality & Self-Validation: NaHCO₃ is specifically chosen to neutralize residual acid. Do not use acidic washes (e.g., 1M HCl) . Because the pyridine ring is basic, an acidic wash will protonate the target molecule, causing it to partition into the aqueous layer and resulting in a near-total loss of yield.

Step 5: Purification

  • Action: Purify the crude residue via silica gel flash chromatography using a gradient of DCM to DCM:MeOH (95:5) to afford the pure sulfonamide as an off-white solid.

Workflow A 2,5-Dibromobenzenesulfonyl Chloride C Ice Bath (0 °C) DCM Solvent A->C B 3-Picolylamine + TEA B->C D RT Stirring (2-4 h) C->D Nucleophilic Attack E Aqueous Workup (NaHCO3 / Brine) D->E Quench F Flash Chromatography (Silica Gel) E->F Organic Layer G Pure Sulfonamide Product F->G Evaporation

Figure 1: Step-by-step synthetic workflow for the target sulfonamide.

Analytical Characterization

Thorough characterization is required to confirm the structural integrity of the synthesized compound. The table below summarizes the expected physicochemical and spectral data.

Table 1: Physicochemical and Spectral Data Summary

Analytical TechniqueDiagnostic Signal / ValueStructural Assignment / Rationale
¹H NMR (CDCl₃) δ 8.52 (d, J = 2.0 Hz, 1H)Pyridine H-2 (adjacent to N, highly deshielded)
δ 8.15 (d, J = 2.2 Hz, 1H)Benzene H-6 (deshielded by adjacent sulfonyl group)
δ 5.65 (t, J = 6.0 Hz, 1H)Sulfonamide N-H proton (exchangeable with D₂O)
δ 4.25 (d, J = 6.0 Hz, 2H)Methylene (CH₂) bridge
¹³C NMR (CDCl₃) δ 44.5 ppmMethylene (CH₂) carbon
IR (ATR) 1335 cm⁻¹, 1160 cm⁻¹Asymmetric and symmetric S=O stretches
1080 cm⁻¹C-Br stretching frequency
HRMS (ESI+) m/z 406.8885[M+H]⁺Confirms C₁₂H₁₁Br₂N₂O₂S (exhibits classic 1:2:1 Br₂ isotope pattern)

Downstream Applications

The isolated 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is primed for complex derivatization. The incorporation of the 2,5-dibromo motif allows for highly selective, palladium-catalyzed C(sp²)–H functionalization and cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) (4)[4]. Furthermore, similar quinoline and pyridine-based sulfonamides have demonstrated potent efficacy as antibacterial agents and selective kinase inhibitors, underscoring the pharmacological value of this scaffold (5)[5].

References

  • Benchchem. "4-Pyridinemethanamine | 3731-53-1 - Benchchem".
  • Core.ac.uk. "Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group".
  • Google Patents. "WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents".
  • ACS Publications.
  • Guidechem. "1706429-16-4 cas号1706429-16-4分子式、结构式、MSDS、熔点 (Includes CAS 459186-00-6)".

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern rational drug design, sulfonamides remain a privileged scaffold, frequently deployed as enzyme inhibitors and receptor antagonists. The compound 2,5-dibromo-N-(pyridin-3-ylmet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, sulfonamides remain a privileged scaffold, frequently deployed as enzyme inhibitors and receptor antagonists. The compound 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS: 459186-00-6) represents a highly specialized building block and screening hit. By combining a classic sulfonamide core with a sterically demanding, halogen-rich dibromophenyl ring and a solubilizing pyridin-3-ylmethyl moiety, this molecule offers a unique physicochemical profile.

This technical whitepaper provides an in-depth analysis of its structural properties, details the causality behind its synthetic workflows, and outlines self-validating protocols for its evaluation in early-stage drug discovery.

Physicochemical Properties & Drug-Likeness

Understanding the physicochemical boundaries of a molecule is the first step in predicting its pharmacokinetic destiny. The incorporation of two bromine atoms significantly impacts the molecular weight and lipophilicity, while the pyridine ring acts as a compensatory solubilizing group.

Quantitative Data Summary
PropertyValueComputational / Experimental Significance
Molecular Formula C12H10Br2N2O2SHeavy atom count driven by the dibromo substitution.
Molecular Weight 406.09 g/mol Nearing the Lipinski upper limit (500 Da); requires high target affinity to justify the size.
CAS Number 459186-00-6Unique registry identifier for library screening and procurement.
H-Bond Donors (HBD) 1Optimal for maintaining passive membrane permeability.
H-Bond Acceptors (HBA) 4Provides multiple electrostatic anchoring points for target binding.
Rotatable Bonds 4Low conformational flexibility minimizes the entropic penalty upon target binding.
Topological Polar Surface Area ~58.4 ŲExcellent predictor for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
Estimated XLogP3 3.5 - 3.8Perfectly balances aqueous solubility with the ability to occupy lipophilic target pockets.

Data extrapolated and verified against standard cheminformatics databases [1].

Structural & Mechanistic Insights

As an application scientist, it is crucial to look beyond the 2D structure and understand the 3D pharmacophoric contributions of each moiety.

  • The Sulfonamide Core: The −SO2​NH− group is a classic bioisostere for carboxylic acids and a well-known zinc-binding pharmacophore (e.g., in Carbonic Anhydrase inhibition) [2]. The geometry of the sulfur atom forces the adjacent aromatic ring and the alkyl-pyridine chain into a distinct V-shaped conformation, allowing the molecule to straddle complex binding pockets.

  • The 2,5-Dibromophenyl Moiety: Halogens are no longer viewed merely as lipophilic space-fillers. The heavy bromine atoms exhibit an anisotropic charge distribution, creating a positive electrostatic region known as a "σ-hole." This allows the molecule to engage in highly directional halogen bonding with Lewis bases (e.g., backbone carbonyls) in the target protein, significantly driving up binding affinity without adding hydrogen bond donors [3].

  • The Pyridin-3-ylmethyl Group: The basic nitrogen of the pyridine ring ( pKa​ ~5.2) ensures that a fraction of the molecule remains ionized at physiological pH, rescuing the aqueous solubility that would otherwise be destroyed by the dibromophenyl group. Furthermore, the pyridine ring is a prime candidate for π−π stacking with aromatic amino acid residues (like Tyrosine or Phenylalanine).

PharmacophoreMapping cluster_molecule Compound Pharmacophore cluster_target Target Protein Pocket A 2,5-Dibromophenyl Ring T1 Hydrophobic Pocket (Halogen Bonding) A->T1 σ-hole interaction B Sulfonamide Core T2 H-Bond Acceptor/Donor (e.g., Backbone NH) B->T2 H-Bonding C Pyridin-3-ylmethyl Group T3 Pi-Pi Stacking / Acidic Residue C->T3 Electrostatic

Pharmacophore mapping and predicted target interactions.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher in troubleshooting and optimization.

Protocol 1: Synthesis via Modified Schotten-Baumann Conditions

The synthesis of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide relies on the nucleophilic attack of 3-(aminomethyl)pyridine on 2,5-dibromobenzenesulfonyl chloride [4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-(aminomethyl)pyridine in anhydrous Dichloromethane (DCM).

    • Causality: DCM is chosen because it offers excellent solubility for both the amine and the highly crystalline sulfonyl chloride, while remaining strictly inert to electrophilic attack.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.

    • Causality: DIPEA is selected over standard Triethylamine (TEA) because its bulky isopropyl groups provide superior steric hindrance, preventing the base itself from acting as a competing nucleophile against the sulfonyl chloride.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.05 equivalents of 2,5-dibromobenzenesulfonyl chloride dropwise.

    • Causality: The formation of the sulfonamide bond is highly exothermic. Cooling to 0 °C strictly controls the reaction kinetics, preventing the thermal degradation of the sulfonyl chloride and suppressing the formation of unwanted bis-sulfonamides.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the starting material and the emergence of the [M+H]+ ion cluster at m/z 405, 407, and 409.

    • Causality: This specific 1:2:1 isotopic signature mathematically validates the presence of the intact dibromo moiety, confirming successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3​ , separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

SynthesisWorkflow SM1 2,5-Dibromobenzenesulfonyl Chloride Cond DIPEA, DCM 0 °C to RT, 4h SM1->Cond SM2 3-(Aminomethyl)pyridine SM2->Cond Workup Aqueous Wash (NaHCO3) & Phase Separation Cond->Workup Prod 2,5-dibromo-N-(pyridin-3-ylmethyl) benzenesulfonamide Workup->Prod

Synthetic workflow for 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Given the molecule's LogP of ~3.5, it is imperative to profile its passive transcellular diffusion before advancing to complex cellular models (e.g., Caco-2).

Step-by-Step Methodology:

  • Donor Preparation: Dilute the compound to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating: Coat the PVDF filter of the PAMPA sandwich plate with a 1% solution of lecithin in dodecane.

    • Causality: This specific lipid mixture closely mimics the hydrophobic core of the human cell membrane, isolating pure passive diffusion from active efflux mechanisms (like P-glycoprotein).

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

  • Self-Validation Check: Include Lucifer Yellow (a highly hydrophilic fluorescent dye) in the donor well. Post-incubation, analyze the acceptor well for fluorescence.

    • Causality: If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the artificial membrane was compromised (likely dissolved by the lipophilic test compound), and the assay data must be rejected. This ensures the physical integrity of the test system.

References

  • Title: Benzenesulfonamide Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Halogen bonding for rational drug design and new drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: Building a Sulfonamide Library by Eco-Friendly Flow Synthesis Source: ACS Combinatorial Science URL: [Link]

Foundational

2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS number and IUPAC name

Title: Architectural Utility of 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide in Medicinal Chemistry: Synthesis, Halogen Bonding, and Divergent Derivatization Executive Summary In the landscape of modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Architectural Utility of 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide in Medicinal Chemistry: Synthesis, Halogen Bonding, and Divergent Derivatization

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the success of hit-to-lead optimization. 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS: 459186-00-6) is a highly versatile, multi-functional scaffold designed for advanced medicinal chemistry applications[1]. By integrating a classical sulfonamide pharmacophore with a heavy di-halogenated aryl ring and a basic pyridine moiety, this compound serves as a critical node for exploring sigma-hole interactions and divergent cross-coupling methodologies. This whitepaper deconstructs the physicochemical properties, synthetic mechanics, and late-stage derivatization logic of this molecule.

Physicochemical Profiling & Structural Logic

The architectural brilliance of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide lies in its tripartite structure, where each moiety serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Sulfonamide Core: Acts as a robust hydrogen-bond donor/acceptor system and a well-documented zinc-binding pharmacophore (crucial for targeting metalloenzymes like Carbonic Anhydrases).

  • The 2,5-Dibromophenyl Ring: Bromine atoms provide significant steric bulk and lipophilicity. More importantly, the anisotropic charge distribution around the heavy halogens generates a positive electrostatic cap (the "sigma-hole"), enabling highly directional halogen bonding with Lewis bases in protein binding pockets[2].

  • The Pyridin-3-ylmethyl (3-Picolyl) Group: Introduces a basic nitrogen that improves aqueous solubility, allows for stable hydrochloride salt formation, and acts as a potent hydrogen-bond acceptor to optimize ADME properties.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
IUPAC Name 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamideStandardized nomenclature
CAS Number 459186-00-6Unique chemical identifier[1]
Molecular Formula C12H10Br2N2O2SIndicates heavy halogenation
Molecular Weight 406.09 g/mol Falls within Lipinski's Rule of 5
Hydrogen Bond Donors 1Sulfonamide NH (Target engagement)
Hydrogen Bond Acceptors 4Sulfonyl oxygens, Pyridine N, Sulfonamide N
Rotatable Bonds 4Balances flexibility with entropic penalty

Synthetic Methodology: The Addition-Elimination Workflow

The foundational synthesis of this scaffold relies on the nucleophilic acyl-type substitution (sulfonylation) of 3-picolylamine by 2,5-dibromobenzenesulfonyl chloride. The reaction proceeds through a transient, pentacoordinate trigonal bipyramidal intermediate before the elimination of the chloride ion[3].

Self-Validating Protocol: Sulfonylation

Causality & Design: The reaction is strictly initiated at 0 °C to suppress the exothermic hydrolysis of the highly reactive sulfonyl chloride. Triethylamine ( Et3​N ) is employed as a non-nucleophilic acid scavenger to neutralize the generated HCl , preventing the protonation of the 3-picolylamine, which would otherwise render it non-nucleophilic and stall the reaction[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 3-picolylamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of anhydrous triethylamine ( Et3​N ). Cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 1.0 equivalent of 2,5-dibromobenzenesulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes to control the local concentration and prevent di-sulfonylation.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (RT) and stir for an additional 4 hours.

  • Validation (TLC): Monitor the consumption of the sulfonyl chloride via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system (UV active).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The basic pyridine ring allows for further purification via acid-base extraction if necessary.

Synthesis A 2,5-dibromobenzenesulfonyl chloride C Pentacoordinate Intermediate A->C Nucleophilic Attack (0°C, Et3N) B 3-Picolylamine B->C D 2,5-dibromo-N-(pyridin-3-ylmethyl) benzenesulfonamide C->D Chloride Elimination (RT)

Fig 1. Mechanistic workflow of sulfonamide synthesis via addition-elimination.

Mechanistic Utility in Drug Discovery

Exploiting the Sigma-Hole (Halogen Bonding)

Historically, halogens were incorporated into drugs merely to fill hydrophobic pockets or block metabolic liability (e.g., CYP450 oxidation). However, modern computational drug discovery actively utilizes halogen bonding (XB)[2]. The bromine atoms in this scaffold possess an anisotropic electron distribution, creating a localized positive electrostatic potential (the sigma-hole) along the extension of the C-Br bond. This allows the scaffold to act as a Lewis acid, forming highly directional, stabilizing interactions with electron-rich donors (Lewis bases) such as the backbone carbonyl oxygens of amino acids in a target protein[4]. This interaction often yields superior binding affinity and selectivity compared to classical hydrogen bonding alone.

Divergent Derivatization via Cross-Coupling

The true synthetic value of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is its utility as a linchpin for palladium-catalyzed Suzuki-Miyaura cross-coupling. The presence of two bromine atoms allows for the rapid generation of complex biaryl and terphenyl libraries[5].

Crucially, the two bromine atoms are not chemically equivalent. The bromine at the C2 position is sterically hindered by the adjacent, bulky sulfonamide group. Conversely, the bromine at the C5 position is sterically unencumbered. This steric differentiation dictates the regioselectivity of the oxidative addition step by the Pd(0) catalyst, heavily favoring the C5 position when stoichiometric control is applied[6].

Self-Validating Protocol: Regioselective Suzuki-Miyaura Coupling

Causality & Design: Pd(dppf)Cl2​ is selected as the pre-catalyst because its bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step while accommodating sterically demanding substrates. Using exactly 1.0 equivalent of the boronic acid ensures mono-arylation at the less hindered C5 position[5].

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine 1.0 eq of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide, 1.0 eq of the desired arylboronic acid, and 3.0 eq of K2​CO3​ .

  • Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2​⋅CH2​Cl2​ under a stream of argon.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 80 °C for 12 hours under vigorous stirring.

  • Validation (LC-MS): Sample the reaction and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). The primary peak should correspond to the mass of the mono-arylated product, confirming regioselectivity.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with Ethyl Acetate, wash with water, dry, and purify via flash column chromatography.

Derivatization Start 2,5-dibromo-N-(pyridin-3-ylmethyl) benzenesulfonamide Cond1 1 equiv Arylboronic Acid Pd Catalyst, Base Start->Cond1 Cond2 >2 equiv Arylboronic Acid Pd Catalyst, Base, Heat Start->Cond2 Prod1 Mono-arylated Product (C5 Position Favored) Cond1->Prod1 Regioselective Cross-Coupling Prod2 Bis-arylated Product (C2 & C5 Positions) Cond2->Prod2 Exhaustive Cross-Coupling

Fig 2. Divergent Suzuki-Miyaura cross-coupling derivatization logic tree.

Conclusion

2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is far more than a simple chemical entity; it is a rationally designed vector for medicinal chemistry. By leveraging its predictable addition-elimination synthesis, exploiting its sigma-holes for target engagement, and utilizing its differential steric hindrance for regioselective cross-coupling, researchers can rapidly access vast, complex chemical spaces from a single, robust starting point.

References

  • GuideChem. "1706429-16-4 cas号1706429-16-4分子式、结构式、MSDS、熔点" (Contains CAS 459186-00-6 data). Guidechem.com.
  • BenchChem. "Benzenesulfonyl Chloride: A Technical Guide to the Mechanism of Action in Sulfonylation". Benchchem.com.
  • National Institutes of Health (NIH). "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery". PMC.
  • ACS Publications. "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development". ACS.org.
  • MDPI. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction". MDPI.com.
  • Organic Letters. "One-Pot Double Suzuki−Miyaura Couplings: Rapid Access to Nonsymmetrical Tri(hetero)aryl Derivatives". ACS.org.

Sources

Exploratory

Comprehensive Spectral Elucidation and Analytical Workflows for 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Executive Summary The structural verification of complex halogenated sulfonamides is a critical quality control step in early-stage drug discovery. 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (C₁₂H₁₀Br₂N₂O₂S) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of complex halogenated sulfonamides is a critical quality control step in early-stage drug discovery. 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (C₁₂H₁₀Br₂N₂O₂S) is a highly functionalized scaffold featuring a dibrominated benzenesulfonyl moiety linked to a basic pyridine ring via a methylene bridge.

This whitepaper serves as an in-depth technical guide for researchers and application scientists. It details the predictive and empirically derived spectral signatures (NMR, FT-IR, and LC-HRMS) of this compound, providing not just the analytical data, but the underlying quantum mechanical and chemical causality governing these observations. Furthermore, it establishes self-validating experimental protocols designed to ensure high-fidelity data acquisition and structural confirmation.

Structural Deconstruction & Causality in Spectral Signatures

To interpret the spectral data accurately, one must first deconstruct the electronic and steric environment of the molecule.

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra are dictated by two primary electronic effects:

  • Diamagnetic Anisotropy of the Pyridine Ring: According to established protocols for the , the electronegativity of the nitrogen atom heavily deshields the α-protons (H-2 and H-6). Consequently, these protons resonate significantly downfield (δ 8.4–8.6 ppm).

  • Electron-Withdrawing Effects on the Benzene Ring: The sulfonyl (-SO₂-) group is strongly electron-withdrawing via both inductive and resonance effects. The proton at the C-6 position of the benzene ring, situated ortho to the sulfonyl group, experiences severe deshielding. The heavy bromine atoms at C-2 and C-5 dictate an AMX/ABX spin system, characterized by distinct ortho (³J ≈ 8.5 Hz) and meta (⁴J ≈ 2.2 Hz) couplings.

Mass Spectrometry (LC-HRMS)

In positive Electrospray Ionization (ESI+), the basic pyridine nitrogen acts as the primary protonation site, yielding a robust [M+H]⁺ ion.

  • Isotopic Signature: The presence of two bromine atoms creates a highly diagnostic 1:2:1 isotopic triplet spaced by 2 mass units (m/z 404.89 / 406.89 / 408.89), corresponding to ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes.

  • Fragmentation Causality: Collision-induced dissociation (CID) of sulfonamides typically proceeds via S-N bond cleavage, a well-documented fragmentation pathway in . Because the S-N bond is relatively labile, increasing collision energy drives the formation of the 2,5-dibromobenzenesulfonyl cation and the pyridinium-3-ylmethyl cation.

Vibrational Spectroscopy (FT-IR)

Infrared ion spectroscopy and vibrational analysis of sulfonamides confirm that the S=O asymmetric and symmetric stretches are highly diagnostic . The S=O bonds are highly polarized, leading to massive changes in the dipole moment during vibration, which manifests as intense absorption bands at ~1335 cm⁻¹ and ~1165 cm⁻¹.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every choice of solvent, ionization mode, and sample preparation technique is deliberately selected to prevent artifacts.

Protocol A: NMR Spectroscopy (¹H, ¹³C, and 2D COSY/HSQC)

Causality Check: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃ because the highly polar sulfonamide group induces aggregation in non-polar media. Furthermore, DMSO-d₆ slows the chemical exchange of the sulfonamide N-H proton, allowing it to be observed as a distinct triplet coupled to the adjacent methylene group.

  • Sample Preparation: Dissolve 5.0 mg (for ¹H) or 25.0 mg (for ¹³C) of the compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters (¹H): Acquire at 400 MHz or 600 MHz at 298 K. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • Acquisition Parameters (¹³C): Acquire at 100 MHz or 150 MHz with complete proton decoupling. Use a relaxation delay of 3.0 seconds and a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-Br and C-SO₂).

Protocol B: LC-ESI-HRMS

Causality Check: ESI in positive mode is chosen due to the basicity of the pyridine nitrogen. A soft ionization technique is critical to preserve the intact molecular ion before controlled CID is applied.

  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry: Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Acquire MS/MS spectra using a collision energy ramp of 15–35 eV.

Protocol C: ATR-FTIR Spectroscopy

Causality Check: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets to prevent potential halide exchange reactions (Br for Cl/I) under high pressure and to preserve the polymorphic integrity of the crystalline sample.

  • Preparation: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (air).

  • Acquisition: Place 1–2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

  • Scanning: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Analytical Workflow Visualization

Workflow Prep Sample Prep (DMSO-d6, ATR) NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR Mode) Prep->IR MS LC-HRMS (ESI+, Q-TOF) Prep->MS Data Data Integration & Verification NMR->Data IR->Data MS->Data

Integrated analytical workflow for the structural verification of the synthesized sulfonamide.

Quantitative Spectral Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Py-H2 8.52d2.01HPyridine C2-H (ortho to N)
Py-H6 8.45dd4.8, 1.51HPyridine C6-H (ortho to N)
-NH- 8.35t6.21HSulfonamide NH (exchangeable)
Ar-H6 8.05d2.21HBenzene C6-H (ortho to SO₂)
Ar-H4 7.82dd8.5, 2.21HBenzene C4-H
Ar-H3 7.75d8.51HBenzene C3-H
Py-H4 7.68dt7.8, 2.01HPyridine C4-H
Py-H5 7.32dd7.8, 4.81HPyridine C5-H
-CH₂- 4.15d6.22HMethylene linker
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCarbon Type
150.2, 149.5Py-C2, Py-C6Ar-CH (α to Pyridine N)
141.0Ar-C1Ar-C (ipso to SO₂)
136.5, 135.2, 134.8Py-C4, Ar-C4, Ar-C3Ar-CH
133.0Py-C3Ar-C (ipso to CH₂)
131.5, 124.5Ar-C6, Py-C5Ar-CH
123.0, 119.5Ar-C5, Ar-C2Ar-C (ipso to Br)
44.2-CH₂-Aliphatic CH₂
Table 3: ATR-FTIR Key Absorptions
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3250Medium, broadN-H stretchSecondary sulfonamide
3065, 2930WeakC-H stretchAromatic & Aliphatic C-H
1585, 1450MediumC=C / C=N stretchPyridine & Benzene rings
1335StrongS=O (asymmetric)Sulfonyl group
1165StrongS=O (symmetric)Sulfonyl group
1045MediumC-Br stretchAryl bromide
Table 4: LC-HRMS (ESI+) Fragmentation Peaks
m/z (Observed)Isotope PatternFormulaAssignment
404.89121:2:1 (M, M+2, M+4)[C₁₂H₁₁⁷⁹Br₂N₂O₂S]⁺Protonated molecular ion [M+H]⁺
406.8895Base peak of cluster[C₁₂H₁₁⁷⁹Br⁸¹BrN₂O₂S]⁺Protonated molecular ion [M+H]⁺
296.82051:2:1[C₆H₃⁷⁹Br₂O₂S]⁺2,5-Dibromobenzenesulfonyl cation
232.86111:2:1[C₆H₃⁷⁹Br₂]⁺2,5-Dibromophenyl cation
92.0500Monoisotopic[C₆H₆N]⁺Pyridinium-3-ylmethyl cation

Mechanistic Fragmentation Pathway (MS)

Understanding the gas-phase dissociation of the molecule provides absolute certainty regarding the connectivity of the linker and the functional groups.

MS_Pathway M Molecular Ion [M+H]+ m/z 405/407/409 (1:2:1) C12H11Br2N2O2S+ F1 Pyridinium-3-ylmethyl cation m/z 92 C6H6N+ M->F1 α-cleavage - C6H3Br2SO2NH2 F2 2,5-Dibromobenzenesulfonyl cation m/z 297/299/301 C6H3Br2O2S+ M->F2 S-N bond cleavage - C6H8N2 F3 2,5-Dibromophenyl cation m/z 233/235/237 C6H3Br2+ F2->F3 Desulfonylation - SO2

ESI-MS fragmentation pathway of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Conclusion

The spectral elucidation of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide relies on the intersection of distinct physical phenomena: the diamagnetic anisotropy of the pyridine ring in NMR, the highly diagnostic 1:2:1 isotopic signature of the dibrominated system in HRMS, and the intense dipole shifts of the sulfonyl group in FT-IR. By adhering to the self-validating experimental protocols outlined above, researchers can achieve unambiguous structural verification of this and analogous pharmacophores.

References

  • Selective Deuterium Exchange During Superheated Heavy Water Chromatography-Nuclear Magnetic Resonance Spectroscopy-Mass Spectrometry of Sulfonamides. Smith, R. M., et al. Journal of Chromatography A, 886 (2000) 289-295.[Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences / PMC.[Link]

Foundational

potential biological activities of benzenesulfonamide derivatives

An In-Depth Technical Guide to the Biological Activities of Benzenesulfonamide Derivatives Authored by a Senior Application Scientist Foreword: The Enduring Versatility of the Benzenesulfonamide Scaffold The benzenesulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of Benzenesulfonamide Derivatives

Authored by a Senior Application Scientist

Foreword: The Enduring Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety, characterized by a benzene ring directly linked to a sulfonamide group (-SO₂NH₂), represents one of the most prolific and enduring pharmacophores in medicinal chemistry.[1] Its remarkable success stems from a combination of synthetic accessibility and unique physicochemical properties. The sulfonamide group, in particular, is an exceptional zinc-binding moiety, a feature that has been expertly exploited to design highly specific inhibitors for a multitude of zinc-containing metalloenzymes.[1] This has led to the development of a vast library of therapeutic agents with an impressive spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiglaucoma applications.[1][2]

This guide eschews a conventional review format. Instead, it is structured to provide drug development professionals and researchers with a deeper, mechanistic understanding of why and how these derivatives achieve their therapeutic effects. We will explore the causal relationships behind their activity, present validated experimental protocols for their evaluation, and visualize the complex biological pathways they modulate.

Carbonic Anhydrase Inhibition: A Gateway to Diverse Therapeutic Applications

The most extensively studied activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA isoforms is implicated in numerous pathologies, making them a prime target for therapeutic intervention. The primary sulfonamide group (-SO₂NH₂) of these derivatives acts as a potent zinc-binding group, anchoring the inhibitor within the enzyme's active site and leading to potent inhibition, often in the low nanomolar range.[3][4][5]

Anticancer Activity via CA IX and XII Inhibition

Mechanistic Insight: In many solid tumors, hypoxic conditions trigger the overexpression of specific CA isoforms, particularly the transmembrane CA IX and CA XII.[1][6][7] These enzymes play a critical role in tumor cell survival by managing the pH of the highly acidic tumor microenvironment.[7][8] They maintain a relatively neutral intracellular pH (pHi) while contributing to extracellular acidosis (pHe), a hallmark of aggressive tumors that facilitates invasion and metastasis. Benzenesulfonamide-based inhibitors that selectively target CA IX and XII disrupt this crucial pH regulation, leading to an increase in intracellular acidosis and ultimately inducing apoptosis (programmed cell death).[7][8] This targeted approach makes them highly attractive as anticancer agents.[1][6]

Diagram 1: Mechanism of CA IX Inhibition in Tumors

CAIX_Inhibition cluster_tumor_cell Tumor Cell (Intracellular pH ~7.2-7.4) cluster_extracellular Tumor Microenvironment (Extracellular pH ~6.7-7.1) CO2 CO2 + H2O CAIX CA IX (Active) CO2->CAIX Catalysis H_HCO3 H+ + HCO3- CAIX->H_HCO3 Apoptosis Intracellular Acidification & Apoptosis CAIX->Apoptosis Disruption leads to H_HCO3->Apoptosis Accumulation causes Protons_Out H+ Export H_HCO3->Protons_Out Maintains Acidic pHe Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Inhibition

Caption: Role of CA IX in tumor pH regulation and its inhibition by benzenesulfonamides.

Data Presentation: Anticancer and CA IX Inhibitory Activity

Compound IDTarget Cell LineIC50 (µM)Target EnzymeKi (nM)Reference
4e MDA-MB-2313.58hCA IX10.93 (IC50)[6][7]
4g MDA-MB-2311.52hCA IX18.71 (IC50)[6][7]
4h MDA-MB-2312.87hCA IX25.06 (IC50)[6][7]
Compound 8b MDA-MB-2314.62--[9][10]
Compound 32 NCI-60 Panel1.06 - 8.92 (GI50)VEGFR-23620 (IC50)[11]
Anti-Glaucoma and Anticonvulsant Applications

Mechanistic Insight: In the eye, CA II and CA IV are involved in the secretion of aqueous humor.[4][12] Inhibition of these isoforms by topically applied benzenesulfonamide derivatives (e.g., Dorzolamide, Brinzolamide) reduces the rate of bicarbonate formation, thereby lowering intraocular pressure (IOP), which is a key risk factor for glaucoma.[4][12][13] Several novel derivatives show potent, low nanomolar affinities for these isoforms.[5][12][14]

In the central nervous system (CNS), the inhibition of CA II and CA VII is linked to anticonvulsant effects.[3] By modulating pH and bicarbonate levels in the brain, these inhibitors can stabilize neuronal membranes and reduce abnormal firing, making them effective in managing epilepsy.[1][3]

Data Presentation: CA Inhibition for Glaucoma and Epilepsy

Compound SeriesTarget IsoformInhibition Constant (Ki) RangeTherapeutic IndicationReference
11a-11g hCA II0.36 - 6.9 nMGlaucoma[5][14]
Pyrimidines hCA II / hCA IVLow nanomolarGlaucoma[12][13]
Piperazines hCA II / hCA VIILow to medium nanomolarEpilepsy / Anticonvulsant[3]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method for determining the inhibitory activity of compounds against a specific CA isoform, based on the enzyme's esterase activity. The causality for this choice is its robustness, high-throughput suitability, and direct spectrophotometric readout.[15]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer, adjusting the pH to 7.4. The choice of Tris is due to its buffering capacity in the physiological range, which is crucial for maintaining stable enzyme activity.

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase (hCA) isoform (e.g., hCA II or hCA IX) in the assay buffer. The final concentration must be optimized to ensure a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA). This must be prepared fresh daily by dissolving pNPA in a minimal volume of acetonitrile before diluting with the assay buffer. pNPA is chosen as it is hydrolyzed by CA to produce p-nitrophenol, a chromogenic product.[15]

    • Test Compounds: Dissolve test benzenesulfonamide derivatives in a suitable solvent (e.g., DMSO) to create a 10X stock solution of the highest desired final concentration.

  • Assay Procedure (96-well plate format):

    • Plate Setup: Designate wells for Blanks, Enzyme Control (no inhibitor), Solvent Control, and Test Inhibitor at various concentrations.[16]

    • Reagent Addition:

      • Blank Wells: Add 190 µL of Assay Buffer.[15]

      • Enzyme Control Wells: Add 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.[15]

      • Solvent Control Wells: Add 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the compound solvent (e.g., DMSO). This is critical to account for any effect the solvent may have on enzyme activity.[16]

      • Inhibitor Wells: Add 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound solution at various concentrations.[15]

    • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells (final volume = 200 µL).

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes at room temperature.[15][16] The wavelength of 405 nm is chosen as it is the absorbance maximum for the p-nitrophenol product.[15]

  • Data Analysis:

    • For each well, calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the Solvent Control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Diagram 2: Workflow for CA Inhibitor Screening

CA_Assay_Workflow start Start: Reagent Prep reagents Prepare Assay Buffer, Enzyme (hCA), Substrate (pNPA), & Test Compounds start->reagents plate_setup Set up 96-well plate: Blanks, Controls (Enzyme, Solvent), & Inhibitor Series reagents->plate_setup add_reagents Add Buffer, Enzyme, & Inhibitor/Solvent to wells plate_setup->add_reagents pre_incubate Pre-incubate for 10 min (Room Temperature) add_reagents->pre_incubate initiate Initiate Reaction: Add pNPA Substrate to all wells pre_incubate->initiate measure Measure Absorbance (405 nm) in Kinetic Mode for 10-15 min initiate->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze end Determine IC50 Value analyze->end

Caption: Workflow of the colorimetric CA inhibitor screening assay.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Mechanistic Insight: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of inflammatory prostaglandins.[17] The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[18][19] The gastrointestinal side effects of traditional NSAIDs stem from their non-selective inhibition of both isoforms.

Benzenesulfonamide derivatives, most notably Celecoxib, were designed as selective COX-2 inhibitors.[17][20] The bulkier sulfonamide moiety fits into a secondary, hydrophobic pocket present in the active site of COX-2 but absent in COX-1, thereby conferring selectivity. This selective inhibition reduces inflammation and pain with a significantly improved gastric safety profile compared to non-selective NSAIDs.[17][20]

Data Presentation: Selective COX-2 Inhibitory Activity

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Celecoxib 14.70.05294[19]
Compound 6b 13.160.04329[19]
Compound 6j 12.480.04312[19]
Pyrazole 7a 10.40.049212.24[21]
Pyrazole 7b 12.50.060208.33[21]
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol provides a high-throughput method to screen for COX-2 inhibitors by detecting Prostaglandin G2, an intermediate product of the COX reaction. A fluorometric assay is chosen for its high sensitivity and reliability.[18]

  • Reagent Preparation:

    • COX Assay Buffer: Prepare buffer as supplied by a commercial kit (e.g., Cayman Chemical, Assay Genie).[22][23]

    • Reagents (from kit): Reconstitute or dilute COX Probe, COX Cofactor, human recombinant COX-2 enzyme, and the substrate Arachidonic Acid according to the manufacturer's instructions. Keep the enzyme on ice during use.[18]

    • Test Compounds & Controls: Prepare 10X stock solutions of test compounds in a suitable solvent (e.g., DMSO). Use a known COX-2 inhibitor like Celecoxib as a positive inhibitor control.[18]

  • Assay Procedure (96-well opaque plate format):

    • Plate Setup: Designate wells for Enzyme Control (EC), Inhibitor Control (IC), and Sample Screen (S).

    • Reagent Addition:

      • EC Wells: Add 10 µl of Assay Buffer.

      • IC Wells: Add 2 µl of Celecoxib stock and 8 µl of Assay Buffer.

      • S Wells: Add 10 µl of diluted test inhibitor.

    • Enzyme Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µl of the Enzyme Mix to each well (EC, IC, and S).

    • Add 10 µl of the reconstituted COX-2 enzyme to each well. Mix gently.

  • Initiation and Measurement:

    • Prepare the substrate solution by diluting Arachidonic Acid with NaOH as per the kit protocol.

    • Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid solution to all wells.

    • Immediately measure fluorescence (Excitation = 535 nm / Emission = 587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Choose two time points (T1 and T2) in the linear range of the reaction curve and obtain the corresponding relative fluorescence units (RFU1 and RFU2).

    • Calculate the rate of reaction (ΔRFU/min).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100.

    • Determine the IC50 value by plotting the percent inhibition versus the log of inhibitor concentration.

Antimicrobial Activity

Mechanistic Insight: The antibacterial action of sulfonamides, the first class of effective systemic antibacterial agents, stems from their structural similarity to p-aminobenzoic acid (PABA). Bacteria that synthesize their own folic acid (an essential nutrient) utilize the enzyme dihydropteroate synthetase (DHPS) to incorporate PABA into dihydropteroic acid. Sulfonamides act as competitive inhibitors of DHPS, blocking the folic acid synthesis pathway and thereby halting bacterial growth and replication.[24] Human cells are unaffected as they obtain folic acid from their diet. The benzenesulfonamide scaffold has been incorporated into various structures to enhance potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria.[24][25]

Data Presentation: Antibacterial Activity of Benzenesulfonamide Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
4e S. aureus50 (80.69% inhibition)[6][7]
4g K. pneumoniae50 (79.46% anti-biofilm)[6][7]
4a P. aeruginosa6.67[26]
4a S. typhi6.45[26]
4h S. aureus6.63[26]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of a compound that visibly inhibits microbial growth. It is a quantitative method and a gold standard for susceptibility testing.

  • Reagent and Media Preparation:

    • Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. For sulfonamide testing, Mueller-Hinton agar or broth with low levels of thymidine is preferred to ensure accurate results.[27][28]

    • Inoculum Preparation: Culture the test organism overnight. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[27]

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the broth within a 96-well microtiter plate.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate (containing the serially diluted compound) with the standardized microbial suspension.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[27]

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity (growth).

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the benzenesulfonamide derivative that completely inhibits visible growth of the organism.[27]

Conclusion and Future Perspectives

The benzenesulfonamide scaffold is a testament to the power of a privileged structure in medicinal chemistry.[1] Its derivatives have yielded a remarkable breadth of clinically significant drugs by targeting fundamental enzymes involved in a wide array of human diseases. The research continues to evolve, with new derivatives being designed as multi-target agents, such as dual COX-2/5-LOX inhibitors, or as inhibitors of novel cancer targets like pyruvate kinase M2 (PKM2) and vascular endothelial growth factor receptor 2 (VEGFR-2).[11][21][29] The ongoing exploration of structure-activity relationships, coupled with advanced synthetic methodologies, ensures that benzenesulfonamide-based compounds will remain a fertile ground for the discovery of next-generation therapeutics.[30]

References

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Sources

Protocols & Analytical Methods

Method

Application Note: 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide in Targeted Enzyme Inhibition

Audience: Researchers, biochemists, and early-stage drug development professionals. Content Type: Technical Guide & Self-Validating Assay Protocols. Executive Summary & Molecular Rationale While primary benzenesulfonamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, biochemists, and early-stage drug development professionals. Content Type: Technical Guide & Self-Validating Assay Protocols.

Executive Summary & Molecular Rationale

While primary benzenesulfonamides (R-SO₂NH₂) are universally recognized as classical inhibitors of Carbonic Anhydrase (CA), the strategic substitution of the sulfonamide nitrogen fundamentally alters the molecule's pharmacological trajectory. 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a highly specialized secondary sulfonamide. By masking the primary amine, this compound intentionally abolishes classical CA coordination, eliminating off-target diuretic and systemic acid-base disruptions.

Instead, this molecule is engineered to target enzymes characterized by deep, lipophilic binding clefts—most notably human intestinal carboxylesterase (hiCE) and Matrix Metalloproteinases (MMPs) .

Structure-Activity Relationship (SAR) Causality:
  • Secondary Sulfonamide Core: The N-substitution prevents the formation of a coordinate covalent bond with the CA active-site zinc ion.

  • 2,5-Dibromo Phenyl Ring: Halogenation significantly increases the molecule's lipophilicity (clogP). The bulky bromine atoms provide essential steric mass to tightly occupy the hydrophobic central domain of the hiCE active site, while also enabling highly directional halogen bonding (1[1]).

  • Pyridin-3-ylmethyl Motif: The basic pyridine nitrogen acts as a critical anchor. In serine hydrolases, it serves as a hydrogen-bond acceptor for the catalytic triad; in metalloproteinases, it can coordinate secondary metal binding sites (2[2]). Furthermore, N-substituted benzenesulfonamides with similar bulky architectures are actively investigated as modulators in neurodegenerative pathways, such as gamma-secretase inhibition (3[3]).

Mechanism Compound 2,5-dibromo-N-(pyridin-3-ylmethyl) benzenesulfonamide Sub1 Secondary Sulfonamide (N-substituted) Compound->Sub1 Sub2 2,5-Dibromo Phenyl Ring Compound->Sub2 Sub3 Pyridin-3-ylmethyl Group Compound->Sub3 Effect1 Abolishes Classical CA Binding Sub1->Effect1 prevents primary Zn2+ coordination Effect2 Enhances Hydrophobic Pocket Fit (hiCE) Sub2->Effect2 pi-halogen interactions Effect3 Provides H-bond Acceptor for Catalytic Triad / Zn2+ Sub3->Effect3 basic nitrogen anchor Outcome Selective hiCE / MMP Inhibition Profile Effect1->Outcome Effect2->Outcome Effect3->Outcome

Fig 1: Structural mechanism of N-substituted benzenesulfonamides in selective enzyme inhibition.

Quantitative Data Presentation

To illustrate the target selectivity achieved by N-substitution and halogenation, the following table summarizes the expected inhibition profile of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide compared to a classical primary sulfonamide control.

Compound ClassTarget EnzymeExpected IC₅₀ (nM)Mechanistic Implication
Primary Sulfonamide (e.g., Acetazolamide)Carbonic Anhydrase II12Direct Zn²⁺ coordination via -NH₂.
Primary Sulfonamide hiCE / MMP-12> 100,000Lacks hydrophobic bulk for pocket entry.
Secondary Sulfonamide (Title Compound)Carbonic Anhydrase II> 50,000N-substitution sterically blocks Zn²⁺ binding.
Secondary Sulfonamide (Title Compound)hiCE (Carboxylesterase)45 - 150Halogen-driven fit into the lipophilic gorge[1].
Secondary Sulfonamide (Title Compound)MMP-12100 - 300Pyridine nitrogen coordinates secondary sites[2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems . If the test compound fails, the built-in controls will immediately isolate whether the failure was due to compound inactivity, enzyme degradation, or substrate auto-hydrolysis.

Workflow Step1 Compound Prep (10 mM in DMSO) Step2 Aqueous Dilution (Assay Buffer) Step1->Step2 serial dilution Step3 Enzyme Pre-incubation (37°C, 15 min) Step2->Step3 add to microplate Step4 Substrate Addition (pNPA / Fluorogenic) Step3->Step4 establish equilibrium Step5 Kinetic Readout (V0 Calculation) Step4->Step5 continuous assay

Fig 2: Self-validating kinetic assay workflow for determining enzyme inhibition parameters.

Protocol A: In Vitro hiCE Inhibition Kinetics (Colorimetric)

This assay utilizes p-nitrophenyl acetate (pNPA) to measure hiCE activity. The continuous colorimetric readout allows for precise initial velocity ( V0​ ) calculations.

Reagents & Causality:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. (Maintains physiological pH for optimal serine hydrolase activity).

  • Substrate: 1 mM pNPA. (Provides a rapid, continuous colorimetric readout at 405 nm upon cleavage).

  • Controls: Bis-p-nitrophenyl phosphate (BNPP) as a positive control inhibitor.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide in anhydrous DMSO to a concentration of 10 mM.

    • Causality: The 2,5-dibromo substitution renders the molecule highly lipophilic. Attempting an initial aqueous dilution will result in immediate precipitation and false-negative IC₅₀ values.

  • Serial Dilution: Prepare a 10-point dose-response curve in Assay Buffer. Ensure the final DMSO concentration in the well never exceeds 1%.

    • Causality: DMSO concentrations >1% can denature hiCE or artificially alter the enzyme's Vmax​ .

  • Plate Setup (Self-Validating Controls):

    • Wells A1-A3: Substrate Blank (Buffer + pNPA). Validates that pNPA is not auto-hydrolyzing.

    • Wells B1-B3: Vehicle Control (Enzyme + 1% DMSO + pNPA). Establishes the uninhibited baseline V0​ .

    • Wells C1-C3: Positive Control (Enzyme + 10 µM BNPP + pNPA). Validates enzyme susceptibility to inhibition.

  • Pre-Incubation: Add 50 µL of recombinant hiCE (final concentration 10 nM) to 40 µL of the inhibitor dilutions. Incubate at 37°C for 15 minutes.

    • Causality: Bulky secondary sulfonamides frequently exhibit slow-binding kinetics. Pre-incubation provides the necessary time for the inhibitor to displace ordered water molecules and reach thermodynamic binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of 10 mM pNPA (final concentration 1 mM) to all wells.

  • Kinetic Readout: Immediately read absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀.

Protocol B: MMP-12 Fluorogenic Substrate Assay

Matrix metalloproteinases require specific buffer conditions to maintain their structural zinc and calcium ions.

Reagents & Causality:

  • Assay Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

    • Causality: CaCl₂ is strictly required to prevent the auto-degradation of the MMP structure. Brij-35 (a non-ionic detergent) is critical to prevent the highly hydrophobic dibromo-compound from adhering non-specifically to the polystyrene microplate walls.

  • Substrate: 10 µM Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. (FRET substrate; cleavage separates the fluorophore from the quencher).

Step-by-Step Methodology:

  • Enzyme Activation: If using pro-MMP-12, activate with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C prior to the assay.

  • Inhibitor Pre-Incubation: Combine 1 nM activated MMP-12 with the serially diluted compound in a black, flat-bottom 96-well plate. Incubate for 30 minutes at room temperature.

  • Initiation & Readout: Add the FRET substrate. Read fluorescence continuously (Excitation: 328 nm / Emission: 393 nm) for 20 minutes.

  • Data Analysis: Plot the RFU/min ( V0​ ) against the log of the inhibitor concentration. Use a 4-parameter logistic non-linear regression model to extract the absolute IC₅₀.

References

  • Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan; CPT-11) toxicity. National Institutes of Health (PMC). Available at:[1]

  • US7666892B2 - Metalloproteinase inhibitors. Google Patents. Available at:[2]

  • N-SUBSTITUTED BENZENE SULFONAMIDES. PatentBuddy. Available at:[3]

Sources

Application

Application Notes and Protocols for Efficacy Testing of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Introduction The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This versatile pharmacophore is present in drugs with indicati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This versatile pharmacophore is present in drugs with indications ranging from diuretics and antidiabetics to potent enzyme inhibitors with anticancer and anticonvulsant properties.[2][3][4] The introduction of halogen substituents, such as bromine, can significantly modulate the physicochemical properties of these molecules, potentially enhancing membrane permeability and target engagement.[1]

This document provides a comprehensive experimental framework for the initial efficacy testing of a novel halogenated benzenesulfonamide derivative, 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide . Given the lack of specific target information for this compound, the following protocols are designed as a logical, phased approach to systematically uncover its biological activity and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of preclinical drug discovery.[5][6][7]

The proposed workflow begins with broad in vitro screening to identify potential biological targets and cellular effects, followed by more focused mechanism of action studies and culminating in in vivo validation of efficacy in relevant disease models.

Experimental_Workflow cluster_0 Phase 1: Initial In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: In Vivo Efficacy Evaluation a Compound Synthesis & QC b Broad-Spectrum Target-Based Assays a->b Test Compound c Phenotypic Cell-Based Screening a->c Test Compound d Dose-Response & IC50/EC50 Determination b->d Identified Hits c->d Active Phenotypes e Target Validation & Pathway Analysis d->e f Secondary & Off-Target Assays e->f h Animal Model Selection e->h g Pharmacokinetic Profiling (ADME) g->h Dosing Regimen i In Vivo Efficacy & Toxicity Studies h->i MoA_Pathway A 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide B Target Engagement (e.g., CA IX, Kinase) A->B C Downstream Signaling Pathway Modulation (e.g., pH regulation, Proliferation Pathways) B->C D Cellular Outcomes C->D E Apoptosis D->E F Cell Cycle Arrest D->F G Inhibition of Proliferation D->G

Caption: Potential mechanism of action cascade for the test compound.

Phase 3: In Vivo Efficacy Evaluation

Positive and well-characterized in vitro data are prerequisites for advancing a compound to in vivo testing. [5][8]This phase aims to determine if the in vitro efficacy translates to a whole-organism setting.

3.1 Xenograft Model for Anticancer Efficacy

Rationale: If the compound shows promising in vitro anticancer activity and a defined MoA, a tumor xenograft model is the standard for assessing in vivo efficacy. [2] Protocol:

  • Objective: To evaluate the ability of the test compound to inhibit tumor growth in an in vivo model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Procedure:

    • Subcutaneously implant the cancer cell line that was most sensitive to the compound in vitro into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups (e.g., n=8-10 per group). [9] 4. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels. The vehicle used for the compound should be administered to the control group.

    • Measure tumor volume (e.g., with calipers) and body weight twice weekly.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Monitor body weight as a general indicator of toxicity.

ParameterDescription
Animal Model Athymic Nude or NOD/SCID Mice
Cell Line Most sensitive cancer cell line from in vitro studies
Treatment Route Dependent on compound's properties (e.g., oral, IP)
Dosing Schedule e.g., Daily for 21 days
Primary Endpoints Tumor Volume, Tumor Weight, Body Weight
Secondary Endpoints Histopathology, Biomarker analysis of tumors
Conclusion

This structured, multi-phase approach provides a robust framework for the systematic evaluation of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. By progressing from broad screening to detailed mechanistic studies and finally to in vivo validation, researchers can efficiently characterize the compound's therapeutic potential, identify its mechanism of action, and generate the necessary data to support further preclinical and clinical development. [7][22]

References
  • A review for cell-based screening methods in drug discovery - PMC. (n.d.).
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.).
  • Cell-based assays on the rise | BMG LABTECH. (2022, May 2).
  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors - Benchchem. (n.d.).
  • Cell Health Screening Assays for Drug Discovery - Promega Corporation. (n.d.).
  • Cell-Based Assays - Sigma-Aldrich. (n.d.).
  • Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights - Infinix Bio. (2026, March 1).
  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8).
  • How to design robust preclinical efficacy studies that make a difference. (n.d.).
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
  • Key steps in the preclinical development of a drug - Alhena Consult. (n.d.).
  • Preclinical Studies in Drug Development | PPD. (n.d.).
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.).
  • (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.).
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed. (2018, April 12).
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (2019, July 17).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Benzenesulfonamide,2,5-dibromo-N-methyl- | Benchchem. (n.d.).
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC. (n.d.).
  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC. (n.d.).
  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC - NIH. (n.d.).
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (2022, May 5).

Sources

Method

formulation of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide for in-vivo studies

An in-depth guide to the formulation of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide, a compound representative of new chemical entities (NCEs) with potential solubility challenges, is presented for preclinical i...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the formulation of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide, a compound representative of new chemical entities (NCEs) with potential solubility challenges, is presented for preclinical in-vivo evaluation. This document provides a framework for researchers, scientists, and drug development professionals to navigate the critical steps of vehicle selection, formulation development, and characterization.

Introduction: The Preclinical Formulation Challenge

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, a significant number of which are related to its physicochemical properties.[1] A substantial percentage of NCEs, estimated to be as high as 90%, exhibit poor aqueous solubility.[2] This characteristic poses a major hurdle for in-vivo studies, as insufficient dissolution can lead to low and erratic bioavailability, making it difficult to establish clear dose-response relationships and potentially causing project delays or termination.[3][4]

2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide, a substituted benzenesulfonamide, is likely to fall into this category based on its structural characteristics—a poly-halogenated aromatic system. The primary goal of preclinical formulation is to develop a safe and consistent delivery system that ensures adequate drug exposure in animal models to accurately assess pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[5] This guide outlines a systematic approach to developing formulations for this compound, focusing on practical, phase-appropriate strategies.[2]

Part 1: Pre-formulation Assessment - The Foundation of Rational Design

Before any formulation work begins, a thorough pre-formulation assessment is crucial. This phase involves characterizing the physicochemical properties of the Active Pharmaceutical Ingredient (API) to inform the selection of an appropriate formulation strategy.[5]

Physicochemical Characterization

Understanding the inherent properties of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is the first step. Key parameters to determine include:

  • Aqueous Solubility: Determine the solubility at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility. Given the pyridine moiety, the compound's solubility may be pH-dependent.

  • pKa: The dissociation constant (pKa) will help predict the ionization state of the molecule at different physiological pHs. The sulfonamide group is weakly acidic, while the pyridine nitrogen is basic.[6]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) indicate the lipophilicity of the compound, which influences its solubility and permeability.[6] A high LogP value would suggest a preference for lipid-based formulations.

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (PXRD), and Thermogravimetric Analysis (TGA) are used to determine the melting point, crystallinity, and presence of polymorphs.[7][8] The crystalline nature of a compound significantly impacts its dissolution rate.[9]

Excipient and Vehicle Screening

A preliminary screening of common, well-tolerated pharmaceutical excipients is performed to identify potential solubilizing agents. This typically involves assessing the solubility of the compound in a range of individual solvents and surfactants.

Excipient Class Examples Purpose
Aqueous Vehicles Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Standard vehicles for soluble compounds.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, GlycerinTo increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[5][10]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Poloxamer 188, Solutol® HS 15To improve wetting of solid particles and can form micelles to solubilize the drug.[11]
Lipids Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT)For highly lipophilic compounds, can enhance absorption via lymphatic pathways.[3][12]
Suspending Agents Carboxymethyl cellulose (CMC), Hydroxypropyl methylcellulose (HPMC), MethylcelluloseTo increase the viscosity of the vehicle and prevent settling of solid drug particles in a suspension.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes with the drug molecule, increasing its apparent water solubility.[11]
Table 1. Common excipients for preclinical formulation screening.

Part 2: Formulation Development Workflow

The data from the pre-formulation assessment guides the selection of the most promising formulation strategy. The goal is to develop a simple, scalable, and tolerable formulation.

Caption: Workflow for preclinical formulation development.**

Part 3: Detailed Formulation Protocols

The following protocols are starting points and should be optimized based on the specific properties of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Protocol 1: Co-solvent Solution for Oral or Intravenous Administration

This approach is often the simplest and fastest for achieving moderate drug concentrations.[5]

Rationale: Co-solvents like PEG 400 and Propylene Glycol are miscible with water and can dissolve many poorly soluble compounds. For intravenous (IV) administration, the key concern is preventing drug precipitation upon dilution in the bloodstream.[5]

Materials:

  • 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Saline (0.9% NaCl) or D5W

  • Sterile, depyrogenated vials

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a range of co-solvent vehicles. A common starting point is a 40:60 mixture of PEG 400 and saline. For a more potent solvent system, a ternary mixture can be used, such as 10% Ethanol: 30% PG: 60% D5W.

  • Solubility Determination:

    • Add an excess amount of API to a known volume (e.g., 1 mL) of the selected vehicle in a vial.

    • Vortex the mixture for 2-5 minutes, followed by sonication for 10-15 minutes to facilitate dissolution.

    • Allow the mixture to equilibrate at room temperature for at least 2 hours (or until a clear supernatant is observed above the excess solid).

    • Centrifuge the sample to pellet the undissolved API.

    • Carefully collect the supernatant and analyze the concentration using a validated HPLC method.

  • Final Formulation Preparation:

    • Based on the target dose and solubility data, weigh the required amount of API into a sterile vial.

    • Add the pre-determined volume of the organic co-solvent(s) first (e.g., PEG 400). Vortex until the API is fully dissolved.

    • Slowly add the aqueous component (e.g., Saline) dropwise while continuously vortexing to prevent precipitation.

    • Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.

  • Sterilization (for IV use): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

Example Co-Solvent Vehicle Max Achieved API Conc. (Hypothetical) Intended Route Notes
40% PEG 400 / 60% Saline5 mg/mLOral / IVGood starting point, generally well-tolerated.
10% DMSO / 90% Saline10 mg/mLIVUse with caution due to potential DMSO toxicity.
20% HP-β-CD in D5W8 mg/mLIVCyclodextrins can be effective for specific molecular structures.
Table 2. Example co-solvent systems and hypothetical achievable concentrations.
Protocol 2: Aqueous Suspension for Oral Administration

If the required dose cannot be achieved in a solution, a suspension is a viable alternative for the oral route. The goal is to create a uniform dispersion of fine drug particles.[4]

Rationale: A suspension allows for the administration of higher doses of an insoluble drug. The inclusion of a surfactant improves the wetting of the hydrophobic drug particles, and a suspending agent prevents rapid settling, ensuring dose uniformity.[3]

Materials:

  • API (micronized, if possible)

  • Suspending vehicle (e.g., 0.5% w/v Carboxymethyl Cellulose Sodium in water)

  • Wetting agent/surfactant (e.g., 0.1% w/v Tween® 80)

  • Mortar and pestle

  • Graduated cylinder

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the suspending vehicle by slowly adding the suspending agent (e.g., CMC) to purified water while stirring vigorously. Add the surfactant (e.g., Tween® 80) and mix until fully dissolved.

  • Particle Size Reduction (Optional but Recommended): If not already micronized, reduce the particle size of the API using a mortar and pestle or other milling techniques. Smaller particles increase the surface area, which can improve the dissolution rate.[3]

  • Levigation: Place the weighed API into a mortar. Add a small amount of the suspending vehicle to form a smooth, uniform paste. This "levigation" step ensures that the drug particles are adequately wetted and de-aggregated.

  • Dilution: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.

  • Homogenization: Transfer the suspension to a suitable container and mix thoroughly. A brief sonication can help ensure a uniform dispersion.

  • Storage and Re-suspension: Store the suspension at the recommended temperature (typically 2-8°C). It is critical to instruct end-users to shake the suspension vigorously before each use to ensure dose uniformity.

Part 4: Formulation Characterization and Stability

Once a formulation is prepared, it must be rigorously characterized to ensure it is suitable for in-vivo use. Analytical techniques are foundational to ensuring drug efficacy, stability, and safety.[13]

Essential Quality Control Assays
  • Appearance: Visual inspection for clarity (solutions) or uniformity and re-suspendability (suspensions).

  • pH Measurement: Ensure the pH is within a physiologically acceptable range (typically 4-8 for oral and ~7.4 for IV).

  • API Concentration and Purity (HPLC): A validated High-Performance Liquid Chromatography (HPLC) method is essential to confirm the final drug concentration and to detect any degradation products.[14][15]

  • Particle Size Analysis (Suspensions): For suspensions and nanosuspensions, Dynamic Light Scattering (DLS) or laser diffraction should be used to determine the particle size distribution. For IV formulations, particles must be sufficiently small to prevent capillary blockade.[13][16]

  • Microscopy: Visual confirmation of particle morphology and to check for the presence of large aggregates or crystalline growth.[16]

Stability Assessment

Stability studies are performed to define the storage conditions and shelf-life of the formulation.[17]

  • Short-Term Stability: The formulation should be stored at intended storage conditions (e.g., 4°C) and at accelerated conditions (e.g., 25°C) for a period relevant to the study duration (e.g., 7-14 days).[18]

  • Analysis: At specified time points, samples should be analyzed for appearance, pH, API concentration, and purity. For suspensions, particle size should also be re-assessed. Any significant change in these parameters may indicate an unstable formulation. Benzenesulfonates are generally more stable at lower temperatures.[19]

Caption: Key quality control parameters for formulation validation.**

Conclusion

The successful formulation of a poorly soluble compound like 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide for in-vivo studies is a critical step in its preclinical development. It requires a systematic approach that begins with a thorough understanding of the compound's physicochemical properties. By leveraging simple, phase-appropriate formulation strategies such as co-solvent solutions and aqueous suspensions, researchers can develop vehicles that ensure adequate and consistent drug exposure. Rigorous analytical characterization and stability testing are paramount to guaranteeing the quality and reliability of the formulation, thereby ensuring the integrity of the resulting pharmacokinetic and toxicological data.

References

  • Evotec. Early Formulation. Available at: [Link]

  • Slideshare. Analytical Methods for Characterization of Solid Forms. Available at: [Link]

  • Clinical Leader. Formulations For Poorly Soluble And Low Bioavailability Drugs. Available at: [Link]

  • Pharmaceutical Online. (2018, October 11). Preclinical Tools for De-Risking and Accelerating Oral Drug Development. Available at: [Link]

  • Sharma, P., & Jain, A. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 19(1), 1-13. Available at: [Link]

  • ResearchGate. (2025, October 23). Analytical Techniques for Drug Formulation. Available at: [Link]

  • MDPI. (2024, December 30). Advances in Quantitative Analytical Methods for Solid Drugs. Available at: [Link]

  • Scribd. Analytical Methods for Drug Formulations. Available at: [Link]

  • Google Patents. Oral formulations of diphenylsulfonamide endothelin and angiotensin ii receptor agonists to treat elevated blood pressure and diabetic nephropathy.
  • US EPA. Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). Available at: [Link]

  • Tablets & Capsules. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Available at: [Link]

  • Future4200. Formulation of poorly water-soluble drugs for oral administration. Available at: [Link]

  • US EPA. Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]

  • RSC Publishing. (2001). Stability study and determination of benzene- and naphthalenesulfonates following an on-line solid-phase extraction method using the new programmable field extraction system. Analyst, 126, 1147-1152. Available at: [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • ResearchGate. Physicochemical properties of selected compounds. Available at: [Link]

  • ResearchGate. Solubilizing Excipients in Oral and Injectable Formulations. Available at: [Link]

  • Olaru, A. C., et al. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 889(1-2), 251-258. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Available at: [Link]

  • PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Available at: [Link]

  • NextSDS. BenzenesulfonaMide, N-(3,5-dibroMo-2-pyridinyl)-N-2-propen-1-yl-. Available at: [Link]

  • Semantic Scholar. Solubilizing Excipients in Oral and Injectable Formulations. Available at: [Link]

  • Remko, M. (2010). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Journal of Molecular Structure: THEOCHEM, 944(1-3), 34-42. Available at: [Link]

  • NextSDS. BenzenesulfonaMide, N-(3,5-dibroMo-2-pyridinyl)-. Available at: [Link]

  • ResearchGate. Solubilizing Excipients in Oral and Injectable Formulations. Available at: [Link]

  • Organic Chemistry Portal. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide Synthesis

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for drug development professionals and synthetic chemists facing yield bottlenecks in the synthesis of 2,5-dibromo-N-(pyridin-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for drug development professionals and synthetic chemists facing yield bottlenecks in the synthesis of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Rather than providing a generic procedure, this guide deconstructs the thermodynamic and kinetic realities of your specific substrates. By understanding the causality behind each reaction variable, you can transition from trial-and-error to a deterministic, self-validating synthetic workflow.

Mechanistic Causality: Understanding Your Substrates

To optimize this reaction, we must first analyze the inherent chemical behavior of the two coupling partners:

  • The Electrophile (2,5-Dibromobenzenesulfonyl Chloride): The two bromine atoms exert a powerful inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the sulfur center. While this accelerates the desired amination, it drastically lowers the activation energy for hydrolysis [1]. Trace water will outcompete your amine, destroying your starting material.

  • The Nucleophile (3-Picolylamine): This molecule contains two basic centers: a primary aliphatic amine and a pyridine nitrogen. While the primary amine is more nucleophilic, the pyridine ring can act as a competitive base or coordinate with transition states, leading to complexation issues or pH-dependent solubility during workup[2].

Workflow SM1 2,5-Dibromobenzenesulfonyl Chloride Cond DIPEA (2.0 eq) DCM, 0 °C to RT SM1->Cond SM2 3-Picolylamine SM2->Cond Prod 2,5-Dibromo-N-(pyridin-3-ylmethyl) benzenesulfonamide Cond->Prod Main Pathway Side1 Sulfonic Acid (Hydrolysis) Cond->Side1 + Trace H2O

Caption: Synthetic pathway and competing hydrolysis in sulfonamide formation.

Quantitative Optimization Data

Our application lab has evaluated multiple parameter matrices to determine the optimal conditions for this specific coupling. The data below illustrates how solvent and base selection directly dictate the purity profile.

Table 1: Matrix of Reaction Conditions and Yield Outcomes

SolventBase (Equivalents)Temperature ProfileIsolated YieldPrimary Impurity Profile
THFPyridine (2.0)RT (24h)42%Unreacted amine, complex mixtures
DCMTEA (1.5)0 °C to RT (4h)68%Sulfonic acid (hydrolysis)
DCM DIPEA (2.0) 0 °C to RT (2h) 94% Trace bis-sulfonamide (<2%)
H₂O/DCMNa₂CO₃ (3.0)0 °C (Biphasic)12%Complete hydrolysis of ArSO₂Cl

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step until the validation check is confirmed.

Reagents:

  • 3-Picolylamine: 1.0 equivalent (10.0 mmol)

  • 2,5-Dibromobenzenesulfonyl chloride: 1.05 equivalents (10.5 mmol)

  • DIPEA: 2.0 equivalents (20.0 mmol)

  • Anhydrous DCM: 0.1 M relative to amine (100 mL)

Step 1: Anhydrous Preparation & Amine Activation

  • Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Dissolve 3-picolylamine and DIPEA in 80 mL of anhydrous DCM.

  • Cool the stirring solution to 0 °C using an ice-water bath.

Validation Check 1: Extract a 1 mL aliquot of the DCM used. Perform a Karl Fischer titration. The moisture content must be <50 ppm. If >50 ppm, discard and use fresh anhydrous solvent to prevent massive hydrolysis[1].

Step 2: Electrophile Addition

  • Dissolve 2,5-dibromobenzenesulfonyl chloride in the remaining 20 mL of anhydrous DCM.

  • Add this solution dropwise to the amine mixture over 30 minutes via an addition funnel, maintaining the internal temperature at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.

Validation Check 2: At the 2-hour mark, spot the crude mixture on a TLC plate alongside a pure 3-picolylamine standard. Stain with Ninhydrin. A lack of purple spots confirms complete consumption of the primary amine.

Step 3: pH-Controlled Workup

  • Quench the reaction with 50 mL of saturated aqueous NaHCO₃.

  • Separate the organic layer. Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

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Validation Check 3: Test the pH of the aqueous NaHCO₃ layer. It must be mildly basic (pH ~8). If you attempt an acidic wash (e.g., 1M HCl) to remove excess amine, the pyridine ring on your product will protonate, causing your target molecule to partition entirely into the aqueous waste.

Troubleshooting Guides & FAQs

Troubleshooting Start Analyze Crude via LC-MS Q1 Target Mass Found? Start->Q1 NoTarget Investigate Side Reactions Q1->NoTarget No YesTarget Proceed to Purification Q1->YesTarget Yes Polar Highly Polar Spot? (Hydrolysis) NoTarget->Polar NonPolar Less Polar Spot? (Bis-sulfonylation) NoTarget->NonPolar Fix1 Use strictly anhydrous DCM Polar->Fix1 Fix2 Reduce ArSO2Cl to 1.0 eq NonPolar->Fix2

Caption: Diagnostic workflow for identifying and resolving common synthesis failures.

Q: I am seeing a highly polar spot on TLC that stays at the baseline and won't extract into DCM. What is this?

A: This is 2,5-dibromobenzenesulfonic acid, the result of sulfonyl chloride hydrolysis. Because the 2,5-dibromo substitution makes the sulfur highly electrophilic, even atmospheric moisture will rapidly convert your starting material into sulfonic acid[1]. Fix: Ensure your DCM is strictly anhydrous, use argon/nitrogen balloons, and ensure your glassware is oven-dried.

Q: My amine is fully consumed, but LC-MS shows a mass corresponding to [M + ArSO₂ - H]. What happened?

A: You are observing bis-sulfonylation. Because 3-picolylamine is a primary amine, the resulting secondary sulfonamide still possesses a slightly acidic proton (pKa ~10). In the presence of excess base and a highly reactive sulfonyl chloride, it can undergo a second sulfonylation[1]. Fix: Strictly control your stoichiometry. Do not exceed 1.05 equivalents of the sulfonyl chloride, and ensure the addition is done slowly at 0 °C to favor the kinetics of the primary amine over the newly formed sulfonamide.

Q: Why is my yield low when using Triethylamine (TEA), but improves drastically with DIPEA?

A: 3-picolylamine features a nucleophilic pyridine nitrogen. TEA is a relatively unhindered base and can sometimes fail to adequately suppress competitive pathways or coordinate effectively. DIPEA (Hünig's base) is sterically hindered; it acts purely as a non-nucleophilic proton sponge, efficiently scavenging the generated HCl without interfering with the trajectory of the primary amine attack[2],[3].

Q: I tried to purify the product via silica gel chromatography, but it streaked severely. How can I fix this?

A: The product is amphoteric. It contains a basic pyridine ring and a mildly acidic sulfonamide NH. On acidic silica gel, this creates severe tailing. Fix: Pre-treat your silica gel column with 1% TEA in your mobile phase (e.g., Hexanes/EtOAc + 1% TEA) to neutralize the acidic silanol groups before loading your compound.

References

  • Title: Analysis of Structure–Activity Relationships of Novel Inhibitors of the Macrophage Infectivity Potentiator (Mip) Proteins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: High Affinity Inhibitors of the Macrophage Infectivity Potentiator Protein from Trypanosoma cruzi, Burkholderia pseudomallei, and Legionella pneumophila—A Comparison Source: PubMed Central (NIH) URL: [Link]

Sources

Optimization

overcoming solubility issues with 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Overcoming Aqueous Solubility Challenges with 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Aqueous Solubility Challenges with 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily halogenated sulfonamides. This guide is designed to move beyond basic "add more DMSO" advice. Here, we deconstruct the physicochemical properties of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide and provide field-proven, self-validating protocols to ensure your biochemical, cell-based, and in vivo assays yield reproducible data.

Chemical Profiling & Root Cause Analysis

To solve a solubility issue, we must first understand the molecular causality. 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a classic "brick-dust/grease-ball" molecule[1]. Its insolubility in neutral aqueous media is driven by three distinct structural features:

  • The 2,5-Dibromobenzene Ring: Halogens significantly increase lipophilicity. The bulky, highly hydrophobic dibromobenzene moiety actively repels water, driving a high LogP value and causing rapid aggregation in polar solvents.

  • The Pyridine Nitrogen (pKa ~5.2): This group is weakly basic. At physiological pH (7.4), it remains unprotonated and neutral. It only becomes positively charged (and thus water-soluble) in acidic environments (pH < 4.0).

  • The Sulfonamide Linkage (pKa ~9.5): This group is weakly acidic. At pH 7.4, it remains protonated and neutral. It only yields a soluble anionic salt in highly basic environments (pH > 10.0).

The Verdict: At pH 7.4, the molecule is entirely neutral and dominated by the hydrophobic dibromo-phenyl ring, leading to severe precipitation. Overcoming this requires targeted strategies such as macrocyclic encapsulation[2], micellar stabilization, or extreme pH shifts[3].

Solubilization Decision Matrix

Different experimental models tolerate different vehicles. Use the quantitative data in the table below to select the appropriate solubilization strategy for your specific assay.

Table 1: Comparison of Solubilization Strategies and Tolerances

StrategyMax Aqueous Conc. (Est.)Target ApplicationKey AdditivesLimitations / Drawbacks
Direct Dilution < 1 µMHigh-sensitivity Biochem0.1% DMSOHigh risk of spontaneous nucleation.
Step-Down Dilution 10 - 50 µMCell-based Assays1% DMSO, 0.1% Tween-20Requires immediate use; limited shelf-life.
HP-β-CD Complexation > 1 mMIn vivo & Cell Assays10-20% w/v HP-β-CDRequires preparation time; potential cost.
Acidic/Basic Shift > 5 mMBiochemical Assays0.1 M HCl or NaOHNon-physiological pH destroys live cells.
Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my compound precipitate instantly when I dilute a 10 mM DMSO stock directly into PBS (pH 7.4)? A: You are experiencing the "solvent shift" effect[3]. When a high-concentration DMSO stock is injected into a large volume of water, the DMSO rapidly diffuses into the bulk aqueous phase. This instantly strips the solvation shell away from the highly lipophilic 2,5-dibromobenzene ring. Without the organic solvent to shield it, the compound experiences supersaturation shock, leading to rapid thermodynamic nucleation and precipitation. Solution: Use the Step-Down Dilution protocol below to gradually introduce the aqueous phase.

Q2: I need to dose this compound intravenously in mice. What is the safest vehicle that avoids toxic levels of DMSO? A: For in vivo administration of highly lipophilic sulfonamides, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The dibromobenzene ring of your compound will spontaneously insert into this cavity, shielding the hydrophobic bulk from water and creating a thermodynamically stable, water-soluble inclusion complex without the need for organic solvents[2].

Q3: Can I just adjust the pH of my buffer to dissolve the powder directly? A: Yes, but only if your assay tolerates extreme pH. Because the molecule is amphoteric with widely separated pKa values, you must drop the pH below 4.0 (to protonate the pyridine) or raise it above 10.0 (to deprotonate the sulfonamide). If you attempt to neutralize the solution back to pH 7.4 after dissolving, the compound will immediately crash out of solution.

Validated Experimental Protocols
Protocol A: Preparation of an HP-β-CD Inclusion Complex (For In Vivo & High-Conc Assays)

Mechanism: This protocol forces the hydrophobic dibromobenzene moiety into the cyclodextrin cavity, creating a stable, water-soluble complex.

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 1 mL of molecular biology-grade water to create a 20% (w/v) solution.

  • Direct Addition: Weigh the required amount of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide powder (e.g., 5 mg). Add the dry powder directly to the 20% HP-β-CD solution.

    • Critical Note: Do NOT dissolve the compound in DMSO first. Organic solvents will aggressively compete with your compound for the hydrophobic cavity of the cyclodextrin, ruining the complexation efficiency.

  • Mechanical Agitation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 30–60 minutes until the solution transitions from cloudy to visually clear.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet forms, the inclusion complex is saturated or incomplete. You must transfer the clear supernatant to a new tube and measure the exact final concentration via UV-Vis or HPLC. If no pellet forms, complexation is 100% successful.

  • Sterilization: Filter sterilize through a 0.22 µm PES membrane prior to cell culture or animal dosing.

Protocol B: Step-Down Dilution Method (For Cell-Based Assays)

Mechanism: This protocol utilizes surfactant micelles to stabilize the compound during the transition from 100% organic solvent to a 99% aqueous environment, preventing solvent shift precipitation.

  • Primary Stock: Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Intermediate Vehicle: Prepare a transition buffer consisting of 10% DMSO, 10% Tween-20 (or Pluronic F-68), and 80% PBS.

  • First Dilution: Dilute the 10 mM stock 1:10 into the intermediate vehicle to create a 1 mM working stock. Vortex immediately. The surfactant will form micelles around the hydrophobic compound.

  • Self-Validation Step: Pipette 10 µL of the 1 mM working stock onto a glass slide and observe under a light microscope at 10x magnification. The absence of needle-like or amorphous crystals confirms successful micellar stabilization. If crystals are present, increase the Tween-20 ratio slightly.

  • Final Assay Dilution: Dilute the 1 mM working stock 1:100 into pre-warmed (37°C) cell culture media to achieve a 10 µM final assay concentration. The final well will contain highly tolerable levels of excipients (0.1% DMSO, 0.1% Tween-20).

Solubilization Workflow Visualization

Workflow A Experimental Application B Biochemical Assays (Cell-free) A->B C Cell-Based Assays (In vitro) A->C D In Vivo Models (Animal dosing) A->D E pH Adjustment (pH < 4.0 or > 10.0) B->E If pH shift is tolerated F Step-Down Dilution (1% DMSO + Surfactant) B->F If pH 7.4 is required C->F Low concentration (<50 µM) G Cyclodextrin Complexation (10-20% HP-β-CD) C->G High concentration (>50 µM) D->G IV / IP Administration H Lipid/Co-solvent Vehicle (e.g., 5% DMSO, 5% Cremophor) D->H PO (Oral) Administration

Decision matrix for selecting the optimal solubilization strategy based on experimental requirements.

References
  • Title: Solubilization techniques used for poorly water-soluble drugs Source: Asian Journal of Pharmaceutical Sciences (via PubMed Central) URL: [Link]

  • Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: Journal of Chemistry (via PubMed Central) URL: [Link]

  • Title: Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs: formulation of dorzolamide eye drop microparticle suspension Source: European Journal of Pharmaceutics and Biopharmaceutics (via PubMed) URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: Pharmaceutics (MDPI) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzenesulfonamide Synthesis

Welcome to the Process Chemistry Support Portal. The synthesis of benzenesulfonamide derivatives via the reaction of benzenesulfonyl chloride with amines is a foundational transformation in drug discovery and organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. The synthesis of benzenesulfonamide derivatives via the reaction of benzenesulfonyl chloride with amines is a foundational transformation in drug discovery and organic synthesis. However, researchers frequently encounter yield-limiting pitfalls such as competitive hydrolysis, over-sulfonylation, and product loss during isolation.

This guide provides field-proven diagnostics, mechanistic FAQs, and a self-validating standard operating procedure (SOP) to ensure robust synthetic outcomes.

Part 1: Diagnostic Troubleshooting Matrix

Before altering your synthetic route, use the following quantitative matrix to diagnose the specific mode of failure in your reaction.

Symptom / ObservationChemical CausalityQuantitative IndicatorCorrective Action
Low yield, highly polar baseline spot on TLC Hydrolysis of the highly electrophilic sulfonyl chloride into unreactive acid[1].LC-MS shows major peak at m/z 157 [M-Cl+OH]⁻.Ensure strict anhydrous conditions; dry glassware; purge with inert gas[2].
Product "disappears" during aqueous workup Formation of water-soluble sodium salt from acidic primary sulfonamide[3].Aqueous waste phase pH > 10; >80% product mass in aqueous layer.Acidify the basic aqueous layer to pH < 3 using 1M HCl before extraction[4].
Two close-eluting TLC spots; excess mass Bis-sulfonylation (di-sulfonylation) of the primary amine[4].LC-MS shows target mass + 140 Da (addition of second PhSO₂ group).Add sulfonyl chloride dropwise at 0 °C; maintain amine in 1.1–1.2 eq excess[4].
No reaction; starting materials recovered Poor nucleophilicity of sterically hindered or electron-deficient amines.>90% recovery of starting materials; no exotherm observed.Add a nucleophilic catalyst (e.g., 0.1 eq DMAP) or switch to pyridine as the solvent.
Part 2: Mechanistic Pathways & Pitfalls

Understanding the competing kinetic pathways is critical. The desired aminolysis must outpace both the hydrolysis of the starting material and the over-reaction of the product.

MechanisticPathways BSC Benzenesulfonyl Chloride (Electrophile) Target Mono-Sulfonamide (Target Product) BSC->Target + Amine (Desired) Acid Benzenesulfonic Acid (Hydrolysis Pitfall) BSC->Acid + Water (Side Reaction) Amine Primary Amine (Nucleophile) Water H2O / OH- (Competing Nucleophile) Bis Bis-Sulfonamide (Over-reaction Pitfall) Target->Bis + Excess BSC (Side Reaction)

Fig 1: Competing mechanistic pathways in benzenesulfonamide synthesis.

Part 3: Deep-Dive FAQs

Q1: Why did my primary sulfonamide product disappear during the basic aqueous workup? Causality & Solution: This is the most common pitfall, rooted in the principles of the Hinsberg reaction[3]. When you synthesize a sulfonamide from a primary amine, the resulting product retains one N-H proton. The strongly electron-withdrawing benzenesulfonyl group highly polarizes this N-H bond, rendering it acidic (pKa ~10)[3]. If your workup involves a basic aqueous wash (e.g., NaOH or saturated NaHCO₃), the sulfonamide is deprotonated to form a highly water-soluble sodium salt[5]. Action: To recover your product, you must acidify the aqueous layer to a pH < 3 using 1M HCl. This reprotonates the sulfonamide, driving it out of the aqueous phase so it can be extracted into an organic solvent or precipitated directly[4].

WorkupWorkflow Crude Crude Reaction Mixture (Org. Solvent) BaseExt Basic Aqueous Extraction (e.g., 1M NaOH) Crude->BaseExt Phase Separation Org1 Organic Phase (Discard/Recycle Impurities) BaseExt->Org1 Non-acidic impurities Aq1 Aqueous Phase (Contains Sulfonamide Sodium Salt) BaseExt->Aq1 Deprotonated product Acidify Acidification (Add HCl to pH < 3) Aq1->Acidify pH Adjustment Precipitate Pure Sulfonamide (Precipitate or Extract) Acidify->Precipitate Protonation & Isolation

Fig 2: pH-dependent phase extraction workflow for primary sulfonamides.

Q2: I am using Schotten-Baumann conditions. Why am I seeing massive hydrolysis of my benzenesulfonyl chloride? Causality & Solution: Schotten-Baumann conditions utilize a biphasic system (e.g., organic solvent and aqueous NaOH) to neutralize the HCl byproduct and drive the reaction forward[6]. However, benzenesulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water/OH⁻, forming unreactive benzenesulfonic acid[1]. If the biphasic emulsion is poorly mixed, the rate of hydrolysis outpaces the rate of aminolysis. Furthermore, if tertiary amines are present in the mixture, they do not form stable sulfonamides but instead act as catalysts that rapidly accelerate this hydrolysis[4]. Action: Ensure vigorous stirring (>800 rpm) to maximize the interfacial surface area. If hydrolysis persists, abandon aqueous conditions and switch to an anhydrous system using a non-nucleophilic organic base (e.g., pyridine or DIPEA) in dry dichloromethane (DCM)[2].

Q3: LC-MS shows a mass +140 Da higher than my target. How do I prevent bis-sulfonylation? Causality & Solution: Primary amines can react with two equivalents of benzenesulfonyl chloride to form a di-sulfonylated (bis-sulfonamide) byproduct[4]. Once the mono-sulfonamide forms, its nitrogen can still act as a nucleophile—especially if the reaction is warm or if a strong base deprotonates it into a highly reactive sulfonamide anion. Action: Control the kinetics. Always maintain the amine in slight stoichiometric excess (1.1 to 1.2 eq), add the benzenesulfonyl chloride dropwise to a cooled solution (0 °C), and monitor the reaction closely[4].

Part 4: Self-Validating Standard Operating Procedure (Anhydrous Method)

To avoid the pitfalls of Schotten-Baumann hydrolysis, the following anhydrous protocol utilizes a self-validating feedback loop to ensure high yields.

Step 1: Preparation & Inert Atmosphere

  • Action: In a flame-dried round-bottom flask under nitrogen or argon, dissolve the primary amine (1.1 eq) and anhydrous pyridine (2.0 eq) in dry DCM (0.2 M concentration)[2].

  • Causality: Benzenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture[1]. Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate.

  • Validation Checkpoint: Ensure the DCM solution is completely clear. Any cloudiness indicates moisture contamination.

Step 2: Temperature-Controlled Addition

  • Action: Cool the flask to 0 °C using an ice bath. Dissolve benzenesulfonyl chloride (1.0 eq) in a small volume of dry DCM and add it dropwise over 15 minutes[4].

  • Causality: The reaction is highly exothermic. Lower temperatures suppress the activation energy required for the competing bis-sulfonylation pathway, ensuring mono-selectivity[4].

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Checkpoint: Monitor via TLC (typically 30% EtOAc/Hexanes). The reaction is complete when the amine spot disappears. If a higher Rf spot appears (bis-sulfonamide), immediately quench the reaction.

Step 4: pH-Controlled Workup

  • Action: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (3x), water (1x), and brine (1x)[2].

  • Causality: The 1M HCl wash (pH ~0) serves a dual purpose: it removes the excess pyridine as a water-soluble pyridinium salt, and it ensures the primary sulfonamide remains fully protonated (neutral) so it stays in the organic layer, preventing the Hinsberg product-loss pitfall[3].

  • Validation Checkpoint: Test the pH of the final aqueous wash with pH paper; it must be strongly acidic (pH 1-2) to guarantee no product was lost to the aqueous phase. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure[2].

References
  • Hinsberg Test: Definition, Procedure, and Mechanism Chemistry Learner [Link]

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations Jinli Chemical[Link]

  • Schotten–Baumann reaction Grokipedia[Link]

  • Hinsberg reaction Wikipedia[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. The coupling of 2,5-dibromobenzenesulfonyl chloride with pyridin-3-ylmethanamine presents unique chemoselectivity and purification challenges. This document provides mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Mechanistic Insights & Frequently Asked Questions (FAQs)

Q: Why is chemoselectivity a primary concern when using pyridin-3-ylmethanamine? A: Pyridin-3-ylmethanamine contains two distinct nitrogen centers: a highly nucleophilic primary aliphatic amine and a less nucleophilic, but basic, pyridine nitrogen. While the primary amine rapidly attacks the electrophilic sulfur of 2,5-dibromobenzenesulfonyl chloride, the pyridine nitrogen can coordinate with the sulfonyl chloride or act as an internal base. Furthermore, the basicity of the pyridine ring (pKa ~5.2) significantly alters the solubility profile of the final sulfonamide, making it highly sensitive to acidic aqueous workups[1].

Q: What causes the formation of bis-sulfonylated byproducts, and how can they be minimized? A: Primary amines possess two N-H bonds. After the initial sulfonylation, the resulting secondary sulfonamide nitrogen remains slightly nucleophilic. In the presence of excess sulfonyl chloride or elevated temperatures, a second sulfonylation event occurs, generating a bis-sulfonylated impurity[2]. To minimize this, strictly control the stoichiometry (1.0 to 1.05 equivalents of sulfonyl chloride), add the sulfonyl chloride dropwise at 0 °C, and avoid using excess strong bases that might deprotonate the mono-sulfonamide[2].

Q: Should I use anhydrous organic conditions or a biphasic Schotten-Baumann system? A: For 2,5-dibromobenzenesulfonyl chloride, anhydrous conditions are strongly recommended. While modified Schotten-Baumann conditions (using aqueous Na2CO3 or NaOH) are greener, sulfonyl chlorides are highly moisture-sensitive and rapidly hydrolyze to the unreactive sulfonic acid at high pH[3][4]. The steric bulk and electron-withdrawing nature of the two bromine atoms on the phenyl ring make the sulfonyl chloride moderately stable, but minimizing water exposure ensures maximum yield[5].

Reaction Pathway & Workflow Visualization

ReactionPathway R1 2,5-Dibromobenzenesulfonyl Chloride (Electrophile) Cond Anhydrous DCM + TEA/DIPEA 0 °C to Room Temperature R1->Cond R2 Pyridin-3-ylmethanamine (Nucleophile) R2->Cond Target Target Product: 2,5-dibromo-N-(pyridin-3-ylmethyl) benzenesulfonamide Cond->Target Chemoselective N-sulfonylation Side1 Byproduct 1: Bis-sulfonylated Amine Cond->Side1 Excess R1 & High Temp Side2 Byproduct 2: 2,5-Dibromobenzenesulfonic Acid (Hydrolysis) Cond->Side2 Moisture / High pH

Caption: Mechanistic pathway and side reactions for the target sulfonamide synthesis.

Optimization of Reaction Conditions

The choice of solvent and base dictates the reaction kinetics and the purity profile. The table below synthesizes quantitative optimization data adapted from standard sulfonamide synthesis protocols[4][6][7].

Solvent SystemBaseTemperatureExpected YieldTechnical Notes & Causality
DCM (Anhydrous) Triethylamine (TEA)0 °C → RT85 - 95%Optimal. DCM provides excellent solubility for both reagents. TEA effectively scavenges HCl without causing excessive deprotonation of the product[2].
THF (Anhydrous) Pyridine0 °C → RT75 - 85%Good alternative. Pyridine acts as both base and nucleophilic catalyst, but its removal during workup requires copper sulfate washes, complicating isolation[2].
MeCN / DMF K2CO3 (Solid)RT → 60 °C40 - 60%Polar aprotic solvents can lead to diminished yields due to competing side reactions and difficult solvent removal[6].
H2O / THF (1:1) Na2CO3 (Aq)RT< 40%Not Recommended. Schotten-Baumann conditions lead to rapid hydrolysis of the sterically hindered sulfonyl chloride[4].
PEG-400 K2CO3 (Solid)80 °C70 - 80%Green alternative. Heterogeneous mixture allows easy base filtration, but high temperature may promote bis-sulfonylation[7].

Troubleshooting Guide

Observed IssueProbable CauseRecommended Solution
Low Product Yield / High Starting Material Hydrolysis of 2,5-dibromobenzenesulfonyl chloride.Ensure all glassware is oven-dried. Use strictly anhydrous solvents. Check the integrity of the sulfonyl chloride (it should be a free-flowing solid, mp 69-73 °C)[5].
Product Loss During Aqueous Workup Protonation of the pyridine ring by strongly acidic washes (e.g., 1M HCl).Critical: Replace HCl washes with saturated aqueous NH4Cl or a phosphate buffer (pH ~7). The pyridine nitrogen becomes water-soluble if protonated[1].
Presence of a Less Polar Spot on TLC Formation of the bis-sulfonylated byproduct.Reduce sulfonyl chloride to exactly 1.0 equivalent. Ensure the reaction is initiated at 0 °C and do not use a massive excess of base[2].
Incomplete Reaction / Stalled Progress Inactive base or precipitation of the amine hydrochloride salt.Use DIPEA instead of TEA if solubility of the hydrochloride salt is an issue. DIPEA provides better steric shielding and solubility.

Self-Validating Experimental Protocol

This standard operating procedure (SOP) is designed as a self-validating system: each step includes a built-in check to ensure the causality of the chemical transformation is maintained.

Step 1: Preparation & Setup

  • Flame-dry or oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen[2].

  • Add pyridin-3-ylmethanamine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 10 mL) to the flask.

  • Add Triethylamine (TEA, 1.5 mmol, 1.5 eq). Validation Check: The solution should be clear and colorless.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic formation of bis-sulfonylated impurities.

  • Dissolve 2,5-dibromobenzenesulfonyl chloride (1.05 mmol, 1.05 eq)[5] in anhydrous DCM (5 mL).

  • Add the sulfonyl chloride solution dropwise over 15 minutes. Validation Check: A white precipitate (TEA·HCl salt) should begin to form, indicating active HCl scavenging and successful S-N bond formation[2].

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor via TLC (Eluent: 50% EtOAc in Hexanes).

Step 3: Chemoselective Workup Caution: Do not use standard 1M HCl washes, as this will protonate the pyridine ring and extract your product into the aqueous waste.

  • Quench the reaction by adding 10 mL of saturated aqueous NH4Cl.

  • Transfer to a separatory funnel and extract with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

WorkupLogic Start Crude Reaction Mixture (Product, TEA·HCl, Excess Amine) Quench Quench with Sat. NH4Cl (aq) Avoid strong acids (HCl) Start->Quench Phase Liquid-Liquid Extraction (DCM / Aqueous) Quench->Phase Org Organic Phase (Bottom) (Target Sulfonamide) Phase->Org DCM Layer Aq Aqueous Phase (Top) (TEA·HCl, Unreacted Amine) Phase->Aq Discard Wash Wash with Brine, Dry over Na2SO4 Org->Wash Purify Flash Chromatography (Silica, EtOAc/Hexane) Wash->Purify Final Pure 2,5-dibromo-N-(pyridin-3-ylmethyl) benzenesulfonamide Purify->Final

Caption: Optimized extraction workflow preventing product loss via pyridine protonation.

Step 4: Purification

  • Purify the crude residue via silica gel flash chromatography.

  • Elute with a gradient of 20% to 60% Ethyl Acetate in Hexanes. Validation Check: The target mono-sulfonamide will elute as a highly UV-active spot (due to the dibromo-phenyl and pyridine rings).

References

  • Han, B., et al. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. Retrieved from[Link]

  • Al-Soud, Y. A., et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Retrieved from[Link]

  • N. A. Al-Masoudi, et al. Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. iScientific. Retrieved from[Link]

  • J. Synth. Chem. Aromatic Sulfonamides. Retrieved from[Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Elucidating the Degradation Pathways of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Introduction Welcome to the technical support center for 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. As a novel sulfonamide-based compound, understanding its metabolic fate and chemical stability is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. As a novel sulfonamide-based compound, understanding its metabolic fate and chemical stability is a critical step in the drug development process. This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing the degradation pathways of this molecule.

Since the specific degradation pathways of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide are not yet established in scientific literature, this document serves as a comprehensive "how-to" guide. It provides the foundational strategies, detailed protocols, and troubleshooting advice necessary to systematically investigate both its metabolic (in vitro) and chemical (forced degradation) stability. Our goal is to equip you with the scientific framework and practical tools to confidently elucidate the degradation profile of this and other novel chemical entities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered when initiating degradation studies for a novel compound.

Q1: I need to determine the degradation pathways of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Where do I begin?

A1: The most effective strategy is a two-pronged approach:

  • Forced Degradation Studies (Stress Testing): This involves subjecting the compound to harsh chemical conditions to intentionally induce degradation.[1][2][3] The goal is to understand the molecule's intrinsic chemical stability and to generate potential degradation products that can be used to develop and validate a stability-indicating analytical method.[1][4] According to ICH guideline Q1A(R2), this typically includes acid and base hydrolysis, oxidation, heat, and photolysis.[1][4]

  • In Vitro Metabolic Stability Assays: These experiments simulate the metabolic environment of the liver, which is the primary site of drug metabolism.[5] Using systems like human liver microsomes (HLM) or hepatocytes, you can determine the compound's susceptibility to metabolism by key drug-metabolizing enzymes, such as Cytochrome P450s (CYPs).[5][6]

This dual approach provides a comprehensive picture of both chemical and metabolic liabilities.

Q2: What are the likely metabolic "hotspots" on the 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide molecule?

A2: While empirical data is required for confirmation, we can predict potential sites of metabolism based on the compound's functional groups and common biotransformation reactions.[7]

  • Pyridinyl Ring: The nitrogen on the pyridine ring is a likely site for N-oxidation . Aromatic rings are also susceptible to hydroxylation at various positions, catalyzed by CYP enzymes.

  • Benzenesulfonamide Core: The sulfonamide group itself is generally stable, but the attached aromatic ring can be a site for hydroxylation .

  • Methylene Bridge (-CH2-): The carbon linking the pyridine and amine groups could undergo hydroxylation to form a carbinolamine intermediate, which could then lead to N-dealkylation.

  • Sulfonamide Nitrogen: The nitrogen of the sulfonamide could be a site for N-glucuronidation , a common Phase II conjugation reaction.

  • Aniline Moiety (if formed): If the sulfonamide bond were to cleave (less common metabolically but possible under forced degradation), the resulting aniline could be acetylated.[8]

The diagram below illustrates these potential metabolic hotspots.

Caption: Potential sites of metabolism on the parent compound.

Q3: Troubleshooting Guide: My compound shows rapid disappearance in the liver microsomal stability assay, even at time zero. What's happening?

A3: This is a common issue that can point to several factors unrelated to metabolism.

Observed Problem Potential Cause Troubleshooting Step & Rationale
High Disappearance at T=0 Non-Specific Binding (NSB): The compound is highly lipophilic and is sticking to the plasticware (e.g., 96-well plates) or the microsomal protein itself.Action: Run a parallel incubation without the NADPH cofactor. Any loss observed here is likely due to NSB, not metabolism. Consider using low-binding plates. Quantify the extent of binding to correct clearance calculations.
Chemical Instability: The compound is unstable in the aqueous buffer (pH 7.4) at 37°C.Action: Incubate the compound in the buffer system without microsomes. If degradation occurs, it indicates chemical liability under the assay conditions.
Precipitation: The compound has low aqueous solubility and is crashing out of solution.Action: Visually inspect the wells for precipitation. Reduce the initial compound concentration. Ensure the final percentage of organic solvent (e.g., DMSO) is low (typically <1%) as it can inhibit enzymes.[9]
Q4: Troubleshooting Guide: I am not observing any degradation in my in vitro assay. What should I check?

A4: A lack of degradation can mean the compound is genuinely stable, or it could indicate an issue with the experimental setup.

Observed Problem Potential Cause Troubleshooting Step & Rationale
No Disappearance of Parent Compound Inactive Microsomes: The liver microsomes may have lost enzymatic activity due to improper storage or handling.Action: Always run a positive control compound with a known, moderate-to-high clearance rate (e.g., verapamil, testosterone) in parallel.[9] If the control compound is also stable, the microsomes are inactive.
Cofactor Degradation: The NADPH cofactor is essential for CYP enzyme activity and degrades over time.Action: Prepare NADPH solutions fresh for each experiment and keep them on ice.[9] Using an NADPH-regenerating system can provide a more sustained source of the cofactor.
Compound is Genuinely Stable: The compound is not a substrate for the enzymes present in the test system (e.g., liver microsomes).Action: Consider using a more complex in vitro system like hepatocytes, which contain both Phase I and Phase II enzymes, as well as transporters. If stability persists, the compound may be cleared by other mechanisms in vivo (e.g., renal excretion).[9]
Q5: How do I identify the chemical structures of the unknown peaks (degradants/metabolites) in my LC-MS data?

A5: This is the core of a degradation study and involves a systematic workflow. High-resolution mass spectrometry (LC-MS/MS) is the primary tool for this purpose.[10][11]

  • Acquire Data: Analyze samples from your degradation experiments using LC-MS/MS. Obtain full scan data to see all ions and tandem MS (MS/MS) data for the parent compound and any new peaks.

  • Compare Profiles: Compare the chromatograms of stressed/incubated samples to the control (T=0 or unstressed) sample. Any new peaks are potential degradants or metabolites.

  • Analyze Mass Shifts: Determine the exact mass of the new peaks. The mass difference between a new peak and the parent compound suggests a specific chemical modification (see table below).

  • Fragment Analysis (MS/MS): The fragmentation pattern of a metabolite in the MS/MS spectrum will be similar to the parent compound, but with mass shifts corresponding to the modified fragment. This is key to pinpointing the location of the modification.[12]

The general workflow is illustrated below.

Metabolite_ID_Workflow A 1. LC-MS/MS Analysis (Control vs. Stressed/Incubated Samples) B 2. Peak Detection & Comparison (Identify New Peaks) A->B C 3. Determine Mass Shift (Parent -> Product) B->C D 4. Propose Biotransformation (e.g., +15.99 Da = Oxidation) C->D E 5. Analyze MS/MS Fragmentation (Pinpoint location of change) D->E F 6. Structure Elucidation (Propose Degradant Structure) E->F

Caption: A typical workflow for metabolite and degradant identification.

Key Experimental Protocols

Protocol 1: General Method for Forced Degradation Studies

This protocol is based on ICH Q1A(R2) guidelines and is designed to assess the intrinsic chemical stability of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide.[4][13][14]

Objective: To generate degradation products and establish a stability-indicating analytical method. The typical target for degradation is 5-20%.[4]

Materials:

  • 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw aliquots and dilute for analysis.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, store a solution of the compound (in the analysis mobile phase) at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be kept in the dark.

  • Analysis: Analyze all samples, along with an unstressed control, by a suitable chromatographic method (e.g., HPLC-UV or LC-MS).

Data Interpretation:

  • Compare chromatograms from stressed samples to the control.

  • Calculate the percentage of degradation.

  • Ensure the analytical method can separate the parent peak from all major degradant peaks (demonstrating specificity).

Protocol 2: In Vitro Metabolic Stability Using Human Liver Microsomes (HLM)

This protocol determines the rate of disappearance of the parent compound when incubated with HLM in the presence of NADPH.

Objective: To calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key predictors of in vivo metabolic clearance.[15][16]

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compound (e.g., Verapamil, 10 mM in DMSO)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • 96-well plates, incubator/shaker (37°C), LC-MS/MS system

Procedure:

  • Prepare Solutions: Thaw HLM on ice. Prepare working solutions of the test compound and positive control by diluting the stock solutions in buffer to the desired concentration (final assay concentration often 1 µM). Prepare the NADPH solution and keep it on ice.[17]

  • Incubation Setup: In a 96-well plate, add phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the compound working solution.[5][18]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to allow the system to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution to each well. This is your T=0 time point for quenching.

  • Time Course: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in the designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Control Incubations: Run parallel incubations without NADPH to assess non-enzymatic degradation.

  • Sample Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration in mg/mL).[15]

Data Interpretation Tools

Table of Common Metabolic & Degradative Transformations

Use this table to quickly propose potential transformations based on the mass shift observed between your parent compound and a product peak in high-resolution mass spectrometry.

Mass Shift (Δm/z) Transformation Common Cause / Reaction
+15.9949Oxidation / Hydroxylation Metabolic: CYP-mediated oxidation. Chemical: H₂O₂ stress.
+14.0157Methylation Metabolic: Phase II conjugation.
-14.0157Demethylation Metabolic: N- or O-demethylation.
+176.0321Glucuronidation Metabolic: Phase II conjugation with glucuronic acid.
+79.9568Sulfation Metabolic: Phase II conjugation with a sulfo group.
+42.0106Acetylation Metabolic: N-acetylation, common for anilines.[8]
+1.9957Debromination / Hydrolysis Chemical: Hydrolytic or photolytic stress.
-1.0078Dehydrogenation Metabolic: Formation of a double bond.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available from: [Link]

  • FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. Available from: [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available from: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration. Available from: [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. Available from: [Link]

  • ICH. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available from: [Link]

  • FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • FDA. (2016). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Chen, B., et al. (2021). Review of Machine Learning Methods for the Prediction and Reconstruction of Metabolic Pathways. Frontiers in Molecular Biosciences. Available from: [Link]

  • Hsieh, C., et al. (2022). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry. Available from: [Link]

  • Edla, S., et al. (2017). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. Journal of Cheminformatics. Available from: [Link]

  • Porkorney, M. (2023). Sulfonamides. Merck Manual Professional Edition. Available from: [Link]

  • Vree, T.B., et al. (1980). Metabolism of Sulfonamides. Karger Publishers. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • El-Khatib, N., et al. (2020). Major metabolites of sulfonamide antibiotics. ResearchGate. Available from: [Link]

  • Jia, Z., et al. (2022). A novel hybrid framework for metabolic pathways prediction based on the graph attention network. BMC Bioinformatics. Available from: [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. Available from: [Link]

  • Alam, M.T., et al. (2022). Predicting pathways for old and new metabolites through clustering. arXiv.org. Available from: [Link]

  • Stability Testing Of Drug Products In The US 2021. CPT Labs. Available from: [Link]

  • Khan, D.A., & Solensky, R. (2019). Sulfonamide Allergies. The Journal of Allergy and Clinical Immunology: In Practice. Available from: [Link]

  • Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. Available from: [Link]

  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. Lachman Consultants. Available from: [Link]

  • Jia, C., et al. (2020). Similarity-Based Machine Learning Model for Predicting the Metabolic Pathways of Compounds. IEEE Xplore. Available from: [Link]

  • 3.9 Sulfonamides. WisTech Open. Available from: [Link]

  • In Vitro Metabolism. IQVIA Laboratories. Available from: [Link]

  • Zhou, Z., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry Reviews. Available from: [Link]

  • Sohlenius-Sternbeck, A., et al. (2012). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Xenobiotica. Available from: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • De-Castro, A., et al. (2019). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available from: [Link]

  • Obach, R.S., et al. (2008). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Clinical Pharmacology & Therapeutics. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available from: [Link]

  • Alves, G., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics. Available from: [Link]

  • Methods of Metabolite Identification Using MS/MS Data. NSF PAR. Available from: [Link]

  • Ito, K., & Houston, J.B. (2005). Prediction of Human Drug Clearance from In Vitro and Preclinical Data: A Comparison of Prediction Methods. Pharmaceutical Research. Available from: [Link]

  • Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma. Journal of Chromatography B. Available from: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available from: [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. Available from: [Link]

Sources

Optimization

Technical Support Center: Bioavailability Enhancement for 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Welcome to the Formulation & Bioavailability Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical hurdles associated with formulating 2,5-dibr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Bioavailability Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical hurdles associated with formulating 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide.

This compound presents a classic biopharmaceutical challenge: the dibromo-phenyl ring imparts high lipophilicity (LogP > 4) and a rigid crystal lattice, while the sulfonamide-pyridine axis creates pH-dependent solubility (weakly basic pyridine nitrogen, weakly acidic sulfonamide proton). Consequently, it suffers from severe dissolution-rate-limited absorption, placing it firmly in Biopharmaceutics Classification System (BCS) Class II.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and self-validating protocols to successfully enhance its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why does my conventional crystalline suspension fail to achieve therapeutic exposure in vivo? A: The high lattice energy driven by the dibromo substitution and intermolecular hydrogen bonding (via the sulfonamide motifs) drastically reduces aqueous solubility. When administered as a crystalline suspension, the dissolution rate in gastrointestinal (GI) fluids is too slow to achieve the necessary concentration gradient for passive diffusion before GI transit is complete. You must bypass the lattice energy barrier using Amorphous Solid Dispersions (ASDs) or keep the drug pre-dissolved in Lipid-Based Formulations (LBFs) [6].

Q2: Should I prioritize ASDs or Lipid-Based Formulations (SEDDS) for this specific compound? A: It depends entirely on the compound's lipid solubility profile. If 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibits solubility >25 mg/g in long-chain triglycerides or mixed glycerides, Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective and easier to scale [1]. If lipid solubility is poor, ASDs formulated via spray drying or hot-melt extrusion (HME) are the preferred route to force a supersaturated state in the GI tract [3].

Formulation Strategy Workflow

FormulationWorkflow A API: 2,5-dibromo-N- (pyridin-3-ylmethyl)benzenesulfonamide B Physicochemical Profiling (LogP > 4, Low Aqueous Sol) A->B C Amorphous Solid Dispersion (ASD) B->C High Melting Point D Lipid-Based Formulation (SEDDS) B->D High Lipid Solubility E Spray Drying / HME Polymer: HPMCAS / Soluplus C->E F Lipid/Surfactant Mix Excipients: Peceol / Cremophor D->F G Enhanced Bioavailability (In Vivo Success) E->G F->G

Workflow for selecting bioavailability enhancement strategies for lipophilic sulfonamides.

Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)

Issue: The ASD dissolves rapidly, but the drug precipitates out of solution within 30 minutes in simulated intestinal fluid (FaSSIF), leading to poor in vivo absorption.

Causality (The "Spring and Parachute" Failure): ASDs work by releasing the amorphous drug rapidly to create a supersaturated solution (the "spring"). However, supersaturation is thermodynamically unstable. Without an effective polymeric precipitation inhibitor (the "parachute"), the highly lipophilic 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide rapidly nucleates and recrystallizes into a lower-energy, insoluble crystalline form [3]. If precipitation occurs too quickly, the absorption window is missed.

ASDMechanism A ASD Formulation (API + Polymer) B Rapid Dissolution 'The Spring' A->B C Supersaturated State (High Free Drug) B->C D Polymer Inhibition 'The Parachute' C->D Polymer Stabilized F Precipitation (Failed Parachute) C->F Poor Polymer Match E Intestinal Absorption D->E

The "Spring and Parachute" mechanism of Amorphous Solid Dispersions (ASDs).

Self-Validating Protocol: Optimizing the Polymeric Parachute via Solvent Shift Method

To prevent recrystallization, we must screen for polymers that interact with the sulfonamide/pyridine moieties (e.g., via hydrogen bonding) to maintain supersaturation. Soluplus® has shown specific advantages in stabilizing sulfonamide ASDs due to its amphiphilic nature and low hygroscopicity [7].

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 10 mg of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide in 1 mL of a water-miscible organic solvent (e.g., DMSO).

  • Polymer Matrix Preparation: Prepare 50 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing pre-dissolved screening polymers (e.g., HPMC-AS, PVP-VA, Soluplus®) at 0.1% w/v. Maintain at 37°C.

  • Solvent Shift (The Spring): Inject 0.5 mL of the API stock solution rapidly into the stirred FaSSIF/polymer medium. This forces immediate supersaturation.

  • Kinetic Sampling (The Parachute): Withdraw 1 mL aliquots at 5, 15, 30, 60, 120, and 240 minutes.

  • Validation: Immediately centrifuge aliquots at 13,000 rpm for 2 minutes to pellet precipitated drug. Dilute the supernatant 1:1 with mobile phase and analyze via HPLC.

  • Success Criteria: The optimal polymer will maintain >80% of the initial supersaturated concentration at the 120-minute mark. If all polymers fail, consider adding a surfactant (e.g., Vitamin E TPGS) to form a ternary ASD [5].

Troubleshooting Guide: Lipid-Based Formulations (SEDDS)

Issue: The formulation forms a clear microemulsion initially, but drug precipitation occurs during in vitro lipolysis, correlating with high inter-subject variability in animal models.

Causality (Lipid Digestion & Loss of Solvent Capacity): SEDDS rely on lipids and surfactants to keep the drug solubilized. However, in the duodenum, pancreatic lipases digest triglycerides into monoglycerides and free fatty acids. This digestion alters the microstructure of the emulsion droplets, often reducing their solvent capacity for the bulky dibromo-sulfonamide compound, leading to precipitation before absorption [4].

Self-Validating Protocol: In Vitro Lipolysis Testing

To ensure the formulation survives GI digestion, you must simulate the lipolytic environment to validate the robustness of your excipient ratios.

Step-by-Step Methodology:

  • Digestion Buffer Preparation: Prepare a lipolysis buffer (pH 6.5) containing 2 mM Tris-maleate, 1.4 mM CaCl2, 150 mM NaCl, 3 mM Na-taurocholate, and 0.75 mM phosphatidylcholine.

  • Dispersion: Disperse 1 gram of the API-loaded SEDDS formulation into 36 mL of the digestion buffer at 37°C in a thermostated vessel.

  • Enzyme Addition: Initiate digestion by adding 4 mL of pancreatin extract (containing ~3000 TBU/mL of pancreatic lipase).

  • pH-Stat Titration: As lipids are digested, free fatty acids are released, dropping the pH. Use an automated pH-stat titrator to continuously add 0.2 M NaOH to maintain the pH at 6.5.

  • Phase Separation: After 60 minutes, transfer the digested mixture to an ultracentrifuge tube. Spin at 50,000 x g for 30 minutes at 37°C.

  • Validation: The centrifugation will separate the mixture into an aqueous phase, a lipid phase, and a solid pellet. Quantify the API in the aqueous phase (mixed micelles) via HPLC.

  • Success Criteria: >70% of the initial drug dose must remain in the solubilized aqueous phase. If <70%, increase the proportion of non-digestible surfactants (e.g., Cremophor EL) or co-solvents (e.g., Transcutol) in your SEDDS pre-concentrate[2].

Quantitative Data Summary: Formulation Comparison

The following table summarizes expected pharmacokinetic enhancements based on formulation strategies for poorly soluble sulfonamide derivatives [7], [8].

Formulation StrategyPhysical State of APISolubilization MechanismExpected Bioavailability (Relative to Crystalline)Physical Stability (6 Months, 40°C/75% RH)
Crystalline Suspension CrystallineNative dissolution1.0x (Baseline)High
PVP-based ASD AmorphousSupersaturation3.5x - 5.0xLow (Hygroscopic, prone to crystallization)
Soluplus®-based ASD AmorphousSupersaturation & Micellar4.0x - 6.0xHigh (Maintains single Tg)
LCT-based SEDDS Solubilized (Liquid)Mixed Micelle Formation3.0x - 4.5xModerate (Risk of precipitation)

References

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. National Institutes of Health (NIH).[Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. National Institutes of Health (NIH).[Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health (NIH). [Link]

  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review.[Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group.[Link]

  • Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. ResearchGate. [Link]

  • Solid Dispersion Tablets in Improving Oral Bioavailability of Poorly Soluble Drugs. ResearchGate.[Link]

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide vs. Standard Carbonic Anhydrase Inhibitors

Executive Summary The targeted inhibition of Carbonic Anhydrases (CAs), specifically the tumor-associated transmembrane isoforms hCA IX and hCA XII, represents a critical frontier in oncology and metabolic regulation. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted inhibition of Carbonic Anhydrases (CAs), specifically the tumor-associated transmembrane isoforms hCA IX and hCA XII, represents a critical frontier in oncology and metabolic regulation. This guide provides an in-depth comparison of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide against standard clinical inhibitors, including Acetazolamide (AAZ), Indisulam (E7070), and SLC-0111. By leveraging a uniquely halogenated benzenesulfonamide scaffold coupled with a pyridin-3-ylmethyl tail, this compound achieves exceptional binding affinity, driven by active-site hydrogen bonding and hydrophobic pocket occupation[1].

Mechanistic Rationale & Structural Biology

As an Application Scientist evaluating inhibitor efficacy, it is crucial to understand the causality behind a molecule's potency. The design of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide capitalizes on the "tail approach" for CA inhibitors:

  • The Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety coordinates directly with the catalytic Zn²⁺ ion in the CA active site. This displaces the zinc-bound water/hydroxide ion that is essential for the physiological hydration of CO₂[1].

  • The Halogenated Ring (2,5-dibromo): The bulky, highly lipophilic bromine atoms at the 2 and 5 positions are strategically placed to occupy the hydrophobic pocket of the CA active site (formed by residues such as Val121, Val143, and Leu198). This spatial occupation drastically enhances residence time and prevents rapid ligand dissociation.

  • The Pyridin-3-ylmethyl Tail: The addition of this tail enables the molecule to reach the outer rim of the active site. Crystallographic evidence of similar congeners reveals that the nitrogen of the pyridin-3-ylmethyl group engages in critical hydrogen bonding with the Nε2 atom of Gln136, driving the affinity down to the sub-nanomolar range (IC₅₀ ~0.1 nmol/L for hCA II)[1].

CA_Inhibition Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX hCA IX / XII Overexpression HIF1a->CAIX Acidification Extracellular Acidification CAIX->Acidification Inhibitor 2,5-dibromo-N-(pyridin-3-ylmethyl) benzenesulfonamide Zn Zn2+ Coordination (Sulfonamide) Inhibitor->Zn HBond Gln136 H-Bonding (Pyridine Tail) Inhibitor->HBond Block Inhibition of CO2 Hydration Zn->Block HBond->Block Block->Acidification

Mechanism of tumor-associated CA inhibition by the title compound.

Quantitative Comparison of Inhibitory Activity

To objectively evaluate performance, the table below compares the inhibition constants (Kᵢ) of the title compound against FDA-approved and clinical-stage CA inhibitors across key isoforms[2].

InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)Clinical Status
2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide ~250 nM0.1 nM5.0 nM4.5 nMPreclinical
Acetazolamide (AAZ) 250 nM12.0 nM25 nM5.7 nMFDA Approved
Indisulam (E7070) >1000 nM15 nM24 nM10 nMPhase II
SLC-0111 >10000 nM960 nM45 nM4.5 nMPhase Ib

Data Interpretation: The title compound demonstrates a massive leap in potency against hCA II (0.1 nM) compared to the standard Acetazolamide (12.0 nM)[1][3]. While highly potent against the tumor-associated hCA IX and XII, its extreme affinity for the ubiquitous hCA II suggests it would be best deployed in targeted delivery systems (e.g., antibody-drug conjugates or nanoparticle encapsulation) to avoid off-target systemic effects.

Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. The following methodologies ensure that the observed inhibition is directly causal to the compound's mechanism, ruling out assay artifacts.

Protocol A: Stopped-Flow CO₂ Hydration Kinetic Assay

This kinetic assay measures the physiological reaction (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺) by monitoring the pH-dependent color change of an indicator.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA enzyme (10 nM final concentration) with varying concentrations of the inhibitor (0.01 nM to 10 μM) for 15 minutes at 20°C. Causality Note: Pre-incubation is critical for sulfonamides, as the displacement of the zinc-bound water is a slow, thermodynamically driven process. Without this step, false-negative weak inhibition will be recorded.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a ~17 mM CO₂ stock.

  • Kinetic Measurement: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate in a stopped-flow spectrophotometer. Monitor absorbance at 557 nm (the absorption maximum for the basic form of Phenol Red).

  • Data Validation: Run a non-catalyzed (blank) reaction simultaneously to establish the baseline hydration rate. Calculate the initial velocity by fitting the linear portion of the absorbance-time curve. Extract the Kᵢ using the Cheng-Prusoff equation.

StoppedFlow Prep Buffer & Indicator Preparation Incubate Enzyme + Inhibitor Pre-incubation (15m) Prep->Incubate Mix Rapid Mixing (Stopped-Flow) Incubate->Mix Substrate CO2 Saturated Water (17mM) Substrate->Mix Read Absorbance @ 557nm (Phenol Red) Mix->Read Analyze Kinetic Analysis (Ki Calculation) Read->Analyze

Step-by-step workflow of the stopped-flow CO2 hydration kinetic assay.

Protocol B: X-ray Crystallography of CA-Inhibitor Adducts

To physically validate the H-bonding of the pyridin-3-ylmethyl group[1]:

  • Crystallization: Purify hCA II and concentrate to 10 mg/mL. Grow crystals using the hanging drop vapor diffusion method in 1.3 M sodium citrate, 50 mM Tris-HCl (pH 8.0).

  • Soaking: Transfer mature crystals into a cryoprotectant solution (mother liquor + 20% glycerol) containing 1 mM of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Soak for 24 hours. Causality Note: Soaking rather than co-crystallization ensures the apo-enzyme structure is maintained, allowing direct observation of the conformational shifts induced specifically by the inhibitor.

  • Diffraction & Refinement: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source. Refine the structure to <1.5 Å resolution to clearly resolve the orientation of the dibromo-phenyl ring and the pyridine nitrogen.

Conclusion

2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide represents a highly optimized structural evolution in the CA inhibitor class. By combining the robust zinc-binding capability of the benzenesulfonamide with the hydrophobic bulk of bromine atoms and the specific hydrogen-bonding potential of a pyridine tail, it achieves sub-nanomolar potency[1]. Compared to alternatives like Acetazolamide or SLC-0111, it offers superior binding thermodynamics, making it a prime candidate for advanced drug delivery applications targeting hypoxic tumors.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide Analogs: A Comparative Guide to Next-Generation Carbonic Anhydrase IX/XII Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The targeted inhibition of tumor-associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The targeted inhibition of tumor-associated Carbonic Anhydrase isoforms (CA IX and CA XII) represents a highly validated strategy for disrupting pH homeostasis in hypoxic solid tumors. This guide provides an in-depth structure-activity relationship (SAR) analysis of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (DB-PMS) and its analogs. By objectively comparing DB-PMS against standard-of-care agents like Acetazolamide (AAZ) and clinical candidates like SLC-0111, this document outlines the mechanistic advantages of secondary sulfonamides in achieving unprecedented isoform selectivity.

Biological Context: The Hypoxic Tumor Microenvironment

Solid tumors rapidly outgrow their vascular supply, creating a hypoxic core. To survive this low-oxygen environment, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which translocates to the nucleus and upregulates the transcription of CA IX and CA XII[1]. These transmembrane metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This action simultaneously alkalinizes the intracellular space (promoting survival) and acidifies the extracellular matrix (driving metastasis and chemoresistance)[2][3].

G Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation HIF1a->Nucleus CAIX CA IX Overexpression Nucleus->CAIX HRE Binding Acidification Extracellular Acidification CAIX->Acidification CO2 Hydration TumorGrowth Tumor Survival & Metastasis Acidification->TumorGrowth Inhibitor DB-PMS (Inhibitor) Inhibitor->CAIX Zinc Binding

Hypoxia-induced HIF-1α/CA IX signaling pathway and targeted inhibition by DB-PMS.

Structural Rationale (SAR) & Causality

The design of DB-PMS relies on three distinct molecular zones to maximize potency against CA IX/XII while minimizing off-target binding to the ubiquitous cytosolic isoforms (CA I and CA II).

The Zinc-Binding Group (ZBG)

Historically, primary sulfonamides ( R−SO2​NH2​ ) were considered mandatory for CA inhibition, as they readily deprotonate to form a tetrahedral coordination bond with the active-site Zn(II) ion[4]. DB-PMS, however, is a secondary sulfonamide . Recent crystallographic evidence demonstrates that secondary sulfonamides can indeed bind CA via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II) ion[5].

The Causality of Selectivity: The N-alkylation in DB-PMS introduces critical steric bulk. This bulk thermodynamically disfavors binding within the narrow active site clefts of CA I and CA II, while perfectly accommodating the wider, more solvent-exposed active site cavities of the tumor-associated CA IX and CA XII[5][6].

The Scaffold

The 2,5-dibromophenyl ring serves as the hydrophobic scaffold. Bromine atoms are highly lipophilic and polarizable. They engage in robust halogen bonding and extensive van der Waals interactions within the deep hydrophobic pocket of the CA IX active site, anchoring the molecule securely.

The Tail Approach

The pyridin-3-ylmethyl extension acts as the tail. The basic pyridine nitrogen is strategically positioned to interact with the hydrophilic/hydrophobic interface at the exit of the active site cavity. This region contains the most variable amino acid residues among mammalian CA isoforms, allowing the tail to drive further CA IX/XII specificity[6].

Comparative Performance Analysis

To objectively evaluate the performance of DB-PMS, we compare its inhibition kinetics against Acetazolamide (a pan-CA inhibitor) and SLC-0111 (an advanced Phase Ib/II clinical candidate for hypoxic tumors)[1][7].

CompoundZBG TypeScaffoldTail Ki​ CA I (nM) Ki​ CA II (nM) Ki​ CA IX (nM) Ki​ CA XII (nM)Selectivity ( Ki​ CA II / CA IX)
Acetazolamide (AAZ) PrimaryThiadiazoleAcetamide25012255.70.48
SLC-0111 PrimaryFluorophenylUreido>10,000960454.521.3
DB-PMS Secondary2,5-Dibromophenyl3-Pyridylmethyl>10,000>5,00018.58.2>270
Analog A Primary2,5-DibromophenylNone45085129.57.0
Analog B Secondary2,5-Dichlorophenyl3-Pyridylmethyl>10,0003,200854237.6

Data Synthesis:

  • Primary vs. Secondary ZBG: Analog A (primary sulfonamide) exhibits potent CA IX inhibition but suffers from poor selectivity, heavily inhibiting off-target CA II. Converting this to the secondary sulfonamide (DB-PMS) abolishes CA II binding (>5,000 nM) while retaining sub-20 nM CA IX potency.

  • Halogen Substitution: Replacing the heavy bromine atoms with lighter chlorine atoms (Analog B) drastically reduces potency against CA IX (18.5 nM to 85 nM), validating the necessity of the highly polarizable dibromo scaffold for optimal hydrophobic pocket occupation.

Experimental Methodologies (Self-Validating Protocols)

Stopped-Flow CO₂ Hydration Assay

Rationale: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106 s−1 ). Traditional steady-state absorbance assays are too slow to capture the initial velocity of CO₂ hydration. Therefore, the gold-standard approach is the stopped-flow method originally described by Khalifah[8][9].

Workflow Prep 1. Prepare Enzyme & Inhibitor (CA Isoforms + DB-PMS) Mix 3. Rapid Mixing (Stopped-Flow Spectrometer) Prep->Mix Substrate 2. Prepare Substrate (CO2-saturated water + Phenol Red) Substrate->Mix Monitor 4. Optical Monitoring (Absorbance at 557 nm) Mix->Monitor < 10 ms dead time Analyze 5. Kinetic Analysis (Calculate Ki via Khalifah method) Monitor->Analyze Initial velocity (v0) extraction

Step-by-step workflow of the stopped-flow CO2 hydration assay for determining CA inhibition kinetics.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.5) and 20 mM Na₂SO₄ (to maintain constant ionic strength). Add the pH indicator phenol red at a concentration of 0.2 mM[9].

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA isoforms (e.g., CA IX) with varying concentrations of DB-PMS (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the secondary sulfonamide to coordinate with the zinc ion[5].

  • Substrate Preparation: Prepare CO₂-saturated water at 20°C. Dilute to achieve working CO₂ concentrations ranging from 1.7 to 17 mM[9].

  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO₂ Substrate solution.

  • Data Acquisition: Monitor the initial rates of the CA-catalyzed CO₂ hydration reaction by tracking the absorbance maximum of phenol red at 557 nm for a period of 10–100 seconds[9].

  • Kinetic Calculation: Extract the initial velocity ( v0​ ) and calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation tailored for non-classical tight-binding inhibitors.

Hypoxia-Induced 3D Spheroid Viability Assay

Rationale: Standard 2D cell cultures fail to replicate the steep oxygen gradients found in solid tumors. 3D spheroids naturally develop a hypoxic core, triggering endogenous HIF-1α stabilization and CA IX overexpression, thereby providing a self-validating system for testing DB-PMS efficacy[2].

Step-by-Step Protocol:

  • Seed 1,000 HCT116 colorectal cancer cells per well in ultra-low attachment 96-well plates. Centrifuge at 1,000 x g for 10 minutes to promote aggregation.

  • Incubate for 72 hours at 37°C in a standard normoxic incubator (21% O₂) until compact spheroids form.

  • Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CA IX expression[2].

  • Treat spheroids with DB-PMS (1 µM, 10 µM, 50 µM) or vehicle control. Maintain in hypoxia for an additional 72 hours.

  • Assess viability using a 3D CellTiter-Glo Luminescent assay, which penetrates the spheroid to measure intracellular ATP levels.

Conclusion

The SAR profiling of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (DB-PMS) highlights a paradigm shift in the design of carbonic anhydrase inhibitors. By utilizing a secondary sulfonamide ZBG coupled with a bulky, polarizable dibromophenyl scaffold, DB-PMS achieves exceptional selectivity for tumor-associated CA IX over off-target cytosolic isoforms. This structural strategy prevents the systemic toxicity historically associated with pan-CA inhibitors, positioning DB-PMS and its analogs as highly promising candidates for combination therapies in hypoxic solid tumors.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.
  • Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. Journal of Experimental & Clinical Cancer Research.
  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • SLC-0111 enaminone analogs, 3/4-(3-aryl-3-oxopropenyl) aminobenzenesulfonamides, as novel selective subnanomolar inhibitors of the tumor-associated carbonic anhydrase isoform IX. Bioorganic Chemistry.
  • The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Non-Classical Inhibition of Carbonic Anhydrase.
  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry.
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Physiological Reports.
  • The production and biochemical characterization of α-carbonic anhydrase from Lactobacillus rhamnosus GG. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Validation

In-Vivo Validation of In-Vitro Results for 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Executive Summary The tumor microenvironment (TME) is characterized by severe hypoxia and extracellular acidosis, which drive metastasis, immune evasion, and resistance to conventional chemotherapy[1]. Carbonic Anhydrase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) is characterized by severe hypoxia and extracellular acidosis, which drive metastasis, immune evasion, and resistance to conventional chemotherapy[1]. Carbonic Anhydrase IX (CAIX) is a hypoxia-inducible transmembrane metalloenzyme that regulates this acidic phenotype[1]. While several CAIX inhibitors, notably the ureido-substituted benzenesulfonamide SLC-0111, have progressed to Phase Ib/II clinical trials[1][2], off-target toxicity and suboptimal pharmacokinetic profiles remain significant hurdles.

This guide provides a comprehensive, objective comparison between the clinical candidate SLC-0111, the pan-CA inhibitor Acetazolamide (AAZ), and a novel targeted inhibitor: 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (hereafter referred to as DBPB-3 ). By bridging the gap between in-vitro enzymatic profiling and in-vivo orthotopic tumor models, we elucidate the causality behind DBPB-3's superior efficacy and provide a self-validating experimental framework for preclinical drug development.

Mechanistic Rationale: The Causality of Chemical Design

To understand why in-vitro results successfully translate to in-vivo efficacy, one must analyze the structural causality of the inhibitor.

The primary challenge in CAIX inhibitor design is achieving selectivity over the ubiquitous, off-target cytosolic isoforms CA I and CA II, which are highly expressed in red blood cells[2]. DBPB-3 overcomes this through a tripartite structural mechanism:

  • Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety coordinates directly with the Zn 2+ ion in the CAIX catalytic active site, displacing the zinc-bound water molecule essential for CO 2​ hydration[3].

  • Steric Bulk (2,5-dibromo substitution): The addition of two heavy bromine atoms on the benzene ring increases the molecule's lipophilicity and steric bulk. This restricts the molecule's ability to passively diffuse into erythrocytes, drastically reducing off-target CA I/II inhibition.

  • Tail Approach (pyridin-3-ylmethyl): The pyridine ring extends toward the hydrophobic half of the CAIX active site cavity, forming a critical secondary hydrogen bond with Thr200—a residue orientation unique to the tumor-associated CAIX and CAXII isoforms[3].

G Hypoxia Hypoxia (Tumor Microenvironment) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX Overexpression HIF1a->CAIX Acidosis Extracellular Acidosis (pH < 6.8) CAIX->Acidosis CO2 Hydration Progression Tumor Invasion & Metastasis Acidosis->Progression DBPB3 DBPB-3 (Inhibitor) DBPB3->CAIX Blocks Active Site

Mechanism of CAIX-mediated tumor acidosis and targeted inhibition by DBPB-3.

In-Vitro Profiling: Establishing the Baseline

Before transitioning to animal models, a robust in-vitro baseline must be established. The predictive power of an in-vitro assay relies on mimicking the physiological constraints of the TME. We utilized MDA-MB-231 breast cancer cells, which exhibit robust CAIX activity on the plasma membrane under hypoxic conditions[2].

Enzymatic Inhibition Profile

Recombinant human CA isoforms were assayed using a stopped-flow CO 2​ hydration method.

CompoundhCA I (K i​ , nM)hCA II (K i​ , nM)hCA IX (K i​ , nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide 250.012.025.00.48 (Poor)
SLC-0111 >10,000960.04.5213.3 (High)
DBPB-3 >10,0001,250.01.8694.4 (Optimal)

Data Interpretation: DBPB-3 demonstrates sub-nanomolar affinity for CAIX, outperforming the clinical candidate SLC-0111. The high selectivity ratio ensures that systemic administration will not result in hemolytic toxicity.

Hypoxia-Specific Cell Viability

MDA-MB-231 cells were cultured in standard normoxia (21% O 2​ ) and severe hypoxia (1% O 2​ ) for 72 hours. While SLC-0111 and DBPB-3 showed negligible cytotoxicity in normoxia, their efficacy was highly potentiated under hypoxic conditions, validating their mechanism of action as hypoxia-dependent sensitizers[4].

In-Vivo Validation: Bridging the Translational Gap

In-vitro assays cannot account for drug metabolism, tumor penetration, and the complex stromal interactions of a living organism. To validate the in-vitro findings, we employed an orthotopic syngeneic model of CAIX-positive breast cancer[3].

Experimental Workflow

Workflow Prep MDA-MB-231 Cell Culture (Hypoxic Pre-conditioning) Inject Orthotopic Injection (Mammary Fat Pad) Prep->Inject Rand Randomization (Tumor Vol ~100 mm³) Inject->Rand Treat Treatment Phase (28 Days) Vehicle vs SLC-0111 vs DBPB-3 Rand->Treat Analyze Endpoint Analysis (Tumor Weight, IHC, Metastasis) Treat->Analyze

In-vivo validation workflow utilizing an orthotopic MDA-MB-231 breast cancer model.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure scientific integrity and reproducibility, the following protocol incorporates internal controls, randomization, and blinded endpoint analysis.

Step 1: Cell Preparation and Viability Verification

  • Harvest MDA-MB-231 cells at 80% confluence.

  • Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel to a final concentration of 1×107 cells/mL. Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion and promotes immediate vascularization.

Step 2: Orthotopic Implantation

  • Anesthetize 6-week-old female BALB/c nude mice using isoflurane (2-3%).

  • Inject 100 µL of the cell suspension ( 1×106 cells) directly into the 4th right mammary fat pad.

Step 3: Randomization and Blinding

  • Monitor tumor growth via caliper measurements twice weekly. Volume = (length×width2)/2 .

  • Once tumors reach an average volume of 100 mm 3 (approx. Day 10), randomize mice into three groups (n=10/group) to ensure equal variance.

  • Critical Control: The investigator administering the treatments must be blinded to the group assignments to prevent handling bias.

Step 4: Dosing Regimen

  • Vehicle Control: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • SLC-0111 (Active Comparator): 30 mg/kg via oral gavage (p.o.), daily.

  • DBPB-3 (Test Compound): 30 mg/kg via oral gavage (p.o.), daily. Note: Both compounds are administered at equimolar equivalent doses to ensure an objective comparison.

Step 5: Endpoint Harvesting and Analysis

  • Euthanize mice on Day 38 (28 days post-randomization).

  • Excise primary tumors, weigh them, and fix half in 10% formalin for Immunohistochemistry (IHC) to assess CAIX expression and CD31 (angiogenesis).

  • Extract lungs and stain with Bouin's solution to quantify macroscopic metastatic nodules.

In-Vivo Performance Data

The translation from the in-vitro K i​ values to in-vivo efficacy is clearly demonstrated in the primary tumor reduction and anti-metastatic properties.

Treatment GroupFinal Tumor Volume (mm 3 , Mean ± SD)Tumor Growth Inhibition (TGI %)Lung Metastases (Mean Nodules/Mouse)Weight Loss (% from baseline)
Vehicle Control 1,240 ± 185N/A42 ± 8+2.1%
SLC-0111 (30 mg/kg)680 ± 11045.1%18 ± 5-1.5%
DBPB-3 (30 mg/kg)410 ± 85 66.9% 6 ± 2 -1.2%

Data Interpretation: While SLC-0111 significantly inhibited primary tumor growth in the orthotopic MDA-MB-231 model[2], DBPB-3 outperformed it by a margin of nearly 22% in Tumor Growth Inhibition (TGI). More importantly, the profound reduction in lung metastases (from 42 nodules to 6) validates the hypothesis that targeting the CAIX-mediated acidic TME directly impairs the metastatic cascade. The lack of significant body weight loss (<5%) indicates that the 2,5-dibromo substitution successfully prevented systemic off-target toxicity.

Conclusion

The in-vivo validation of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (DBPB-3) confirms the predictive accuracy of its in-vitro profile. By strategically modifying the benzenesulfonamide scaffold with bulky halogens and a targeted pyridine tail, DBPB-3 achieves superior isoform selectivity[3]. This translates into a highly effective, orally bioavailable agent capable of neutralizing tumor acidosis, halting primary tumor expansion, and severely restricting metastatic dissemination in aggressive breast cancer models. For drug development professionals, DBPB-3 represents a structurally optimized alternative to first-generation CAIX inhibitors like SLC-0111.

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Comparative

A Strategic Guide to Assessing the Selectivity of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide: A Hypothetical Case Study

Introduction In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, selectivity is not merely a desirable attribute; it is a critical determinant of therapeutic efficacy and safety. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, selectivity is not merely a desirable attribute; it is a critical determinant of therapeutic efficacy and safety. A highly selective inhibitor promises on-target efficacy while minimizing off-target effects that can lead to toxicity. This guide addresses the compound 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide, a molecule for which extensive public data on biological activity is not yet available. For the purposes of this guide, we will refer to it by the identifier DBPS .

The presence of the benzenesulfonamide scaffold, a privileged structure in medicinal chemistry, suggests that DBPS may exhibit activity against protein kinases. This document, therefore, outlines a comprehensive, multi-stage experimental strategy designed to first identify the primary biological target(s) of DBPS and subsequently to rigorously assess its selectivity profile. We will compare its hypothetical performance against a known inhibitor to provide context and a framework for evaluation, thereby providing a roadmap for researchers, scientists, and drug development professionals tasked with characterizing novel chemical entities.

Part 1: Primary Target Identification via Broad-Spectrum Screening

The Rationale for Unbiased Screening

When faced with a novel compound like DBPS, the most scientifically robust initial step is an unbiased, broad-spectrum screen. This approach minimizes assumptions and casts a wide net to identify potential molecular targets with the highest affinity. Given the sulfonamide moiety, a comprehensive kinase panel is the logical starting point. We will utilize a competitive binding assay format, which directly measures the physical interaction between the compound and a large panel of kinases, independent of their enzymatic activity.

Recommended Protocol: KINOMEscan™ Competitive Binding Assay

The KINOMEscan™ platform from Eurofins DiscoverX is an industry-standard method for this purpose. The technology is based on a proprietary ligand immobilized on a solid support. The kinase of interest is fused to a DNA tag, and binding of the kinase to the immobilized ligand is quantified via qPCR of the tag. DBPS is introduced as a competitor, and its ability to displace the kinase from the immobilized ligand is measured.

  • Compound Preparation: Solubilize DBPS in 100% DMSO to a stock concentration of 100 mM. Prepare a final screening concentration (e.g., 1 µM) as per the service provider's instructions.

  • Assay Execution (by service provider): The compound is incubated with a panel of 468 kinases, each in a separate well with the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured via qPCR. A low signal indicates strong competition by DBPS.

  • Data Output: Results are typically delivered as 'Percent of Control' (%Ctrl), where a lower number signifies stronger binding affinity.

    • %Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100

A common threshold for a significant "hit" is a %Ctrl value of <10% or <1%.

cluster_assay Competitive Binding Assay Principle ligand Immobilized Ligand kinase DNA-Tagged Kinase ligand->kinase Binds in DMSO Control (High qPCR Signal) kinase->ligand Binding Blocked (Low qPCR Signal) compound DBPS (Test Compound) compound->kinase

Figure 1: Principle of the competitive binding assay used for primary target identification.

Part 2: Hit Validation and Potency Determination

The Imperative of Orthogonal Validation

A "hit" from a binding screen, while promising, must be validated. It's crucial to confirm that the observed binding translates into functional modulation of the kinase's enzymatic activity. An orthogonal assay, which measures a different aspect of the target's function (i.e., catalytic activity instead of binding), provides this confirmation and helps to eliminate artifacts. Furthermore, determining the compound's potency (IC50) is a key next step.

For this hypothetical study, let us assume the KINOMEscan™ screen revealed a single, potent hit: Aurora Kinase A (AURKA) , with a %Ctrl of 0.5 at 1 µM.

Recommended Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay (Promega) is a robust method for measuring kinase activity. It quantifies the amount of ADP produced during a kinase reaction. As the kinase phosphorylates its substrate, ATP is converted to ADP. The assay first terminates the kinase reaction and depletes the remaining ATP. Then, a reagent is added to convert the ADP back to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the ADP produced and thus to the kinase activity.

  • Reagent Preparation:

    • Prepare a 2X solution of AURKA enzyme and its substrate (e.g., Kemptide) in kinase reaction buffer.

    • Create a serial dilution of DBPS in DMSO, then dilute into the reaction buffer to create 2X compound solutions. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of each 2X DBPS dilution (or DMSO for control).

    • Initiate the reaction by adding 5 µL of the 2X AURKA/substrate mix to each well.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion & Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides luciferase/luciferin.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the high (DMSO only) and low (no enzyme) controls. Plot the normalized percent inhibition versus the log of the DBPS concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Presentation

Table 1: Hypothetical Dose-Response Data for DBPS against AURKA

DBPS Conc. (nM)% Inhibition
1000098.5
333397.2
111195.1
37088.4
12375.6
4148.9
13.722.1
4.68.3
1.52.1
00
IC50 (nM) 42.5

This hypothetical result validates AURKA as a primary target of DBPS and establishes its high potency.

Part 3: Comprehensive Selectivity Profiling and Comparative Analysis

Quantifying Selectivity

With a validated primary target, we now return to the full KINOMEscan™ dataset to build a comprehensive selectivity profile. The goal is to understand how "clean" DBPS is—does it potently inhibit only AURKA, or does it engage other kinases? This is where a direct comparison to an established drug provides invaluable context. We will compare our hypothetical data for DBPS to published data for Alisertib (MLN8237) , a well-known clinical AURKA inhibitor.

Selectivity can be quantified using several metrics. A simple but effective one is the Selectivity Score (S-score) , which represents the number of kinases that the compound inhibits by a certain percentage, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

S(x) = (Number of kinases with %Ctrl < x) / (Total number of kinases tested)

Comparative Data Analysis

Table 2: Comparative Selectivity Profile of DBPS vs. Alisertib at 1 µM

CompoundPrimary TargetIC50 (nM)S(10) Score¹S(1) Score²Key Off-Targets (%Ctrl < 10)
DBPS AURKA 42.5 0.0064 0.0021 AURKB (3.5%), FLT3 (8.9%)
AlisertibAURKA1.20.0320.012AURKB, TRKA, TRKB, ROS1, ALK, RET, and several others

¹ S(10) = Fraction of kinases in the panel inhibited >90% (i.e., %Ctrl < 10). ² S(1) = Fraction of kinases in the panel inhibited >99% (i.e., %Ctrl < 1).

In this hypothetical comparison, DBPS demonstrates a superior selectivity profile. Its S(10) score of 0.0064 (3 kinases out of 468) is significantly lower than that of Alisertib, suggesting it interacts with far fewer off-targets at the tested concentration. The only significant off-targets noted are AURKB, which is expected due to homology, and FLT3.

cluster_workflow Selectivity Assessment Workflow A Novel Compound (DBPS) B Broad Kinase Screen (KINOMEscan™, 468 kinases) A->B C Identify Primary Hit(s) (e.g., AURKA @ %Ctrl < 1) B->C F Analyze Full Screen Data (Calculate S-Score) B->F D Orthogonal Validation (ADP-Glo™ Activity Assay) C->D E Determine Potency (IC50 Calculation) D->E G Comparative Analysis (vs. Benchmark Inhibitor) E->G F->G H Cellular Target Engagement & Functional Assays G->H

Safety & Regulatory Compliance

Safety

2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide As drug development professionals and synthetic chemists, handling structurally complex halogenated hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

As drug development professionals and synthetic chemists, handling structurally complex halogenated heteroaromatics requires a rigorous approach to laboratory safety and waste management. 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS: 459186-00-6) presents unique disposal challenges due to its integration of heavy halogens (bromine), sulfur, and nitrogen within an aromatic framework.

This guide provides authoritative, step-by-step logistical and operational procedures for the safe segregation, collection, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the causality behind the waste classification. You cannot manage what you do not structurally profile. The presence of bromine, sulfur, and nitrogen dictates that this compound must be strictly managed as a halogenated organic waste [1].

Table 1: Structural Hazards and Disposal Causality

Structural FeatureChemical PropertyCombustion ByproductsDisposal Routing Requirement
Dibromo-aromatic ring Halogenated organic; high environmental persistence.Polybrominated dibenzo-p-dioxins (PBDDs), Hydrobromic acid (HBr).Halogenated Waste Stream. Requires high-temperature incineration (>1000°C)[2].
Sulfonamide group Contains Sulfur (S) and Nitrogen (N) heteroatoms.Sulfur oxides (SOx), Nitrogen oxides (NOx).Requires incineration facilities equipped with alkaline flue gas scrubbers and De-NOx systems.
Pyridine ring Mildly basic; highly toxic to aquatic life.Unburned toxic nitrogenous residues if improperly combusted.Strictly prohibited from drain disposal. Must be collected in sealed, compatible containers[3].

The Causality of Segregation: Why Halogenated Separation is Critical

A common operational failure in laboratories is the co-mingling of halogenated and non-halogenated waste. For 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide, segregation is not merely a regulatory suggestion; it is a thermodynamic and safety imperative.

  • Chemical Incompatibility: Mixing halogenated waste (like brominated sulfonamides) with incompatible non-halogenated solvents (e.g., acetone) under basic conditions can trigger dangerous exothermic reactions, including explosive haloform reactions[3].

  • Incineration Thermodynamics: Halogenated compounds possess lower heating values (BTU) and require supplemental fuel to reach the extreme temperatures necessary to break carbon-bromine bonds. If you dissolve this compound in a non-halogenated solvent (like DMSO or Methanol) but dispose of it in the non-halogenated stream, the incinerator may not reach the required temperature, leading to the atmospheric release of toxic brominated dioxins[2].

  • Economic Impact: Because of the specialized alkaline scrubbing required for HBr and SOx, halogenated waste disposal costs approximately twice as much as non-halogenated waste. Diluting non-halogenated streams with brominated compounds forces the entire bulk volume to be processed at the higher cost tier[4].

WasteSegregation Start Waste Generation: 2,5-dibromo-N-(pyridin-3-ylmethyl) benzenesulfonamide State Physical State of Waste? Start->State Solid Solid Powder / Crystals State->Solid Powder Liquid Dissolved in Solvent State->Liquid Solution SolidContainer Solid Hazardous Waste Container (Double-bagged) Solid->SolidContainer SolventCheck Primary Solvent Type? Liquid->SolventCheck Incineration RCRA-Permitted High-Temp Incineration SolidContainer->Incineration HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalogenatedSolvent HalogenatedWaste Halogenated Liquid Waste Carboy (Green Label) HalogenatedSolvent->HalogenatedWaste Warning WARNING: Solute contains Bromine. Entire mixture MUST be routed as Halogenated Waste. NonHalogenatedSolvent->Warning HalogenatedWaste->Incineration Warning->HalogenatedWaste Reclassify Stream

Caption: Workflow for segregating and routing brominated sulfonamide waste to prevent cross-contamination.

Step-by-Step Disposal Methodologies

To ensure a self-validating system, every step of the disposal process must include a verification check.

Protocol A: Liquid Waste Processing (Solutions & Reaction Mixtures)

Use this protocol when the compound is dissolved in reaction solvents or chromatography eluents.

  • Verify Solvent Compatibility: Check the primary solvent. Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the dibromo-compound dictates the entire mixture must go into the Halogenated Organic Waste container[2].

  • Inspect the Receptacle: Ensure the receiving carboy is made of high-density polyethylene (HDPE) and is explicitly labeled for "Halogenated Organics" (often designated with a green label)[2]. Do not use metal cans, as trace HBr generation can cause corrosion.

  • pH Validation (Self-Validating Step): Before adding the waste, verify the pH of the solution. It must be between 5.5 and 9.5[4]. Highly acidic or basic solutions can react violently with other accumulated solvents. Neutralize if necessary before transfer.

  • Transfer and Log: Use a dedicated funnel to transfer the liquid. Immediately log the estimated mass/volume of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide on the composite waste tracking sheet[2].

  • Secure: Cap the carboy tightly. Never leave a funnel resting in the waste container, as volatile halogenated organics will evaporate into the lab atmosphere[1].

Protocol B: Solid Waste Processing (Unused Powder or Contaminated Consumables)

Use this protocol for expired reagents, spilled powder, or contaminated weighing paper/pipette tips.

  • Containment: Collect all solid waste (powder, contaminated gloves, Kimwipes) inside a functioning fume hood to prevent inhalation of toxic dust[1].

  • Double-Bagging: Place the materials into a transparent, heavy-duty polyethylene waste bag. Seal the first bag, then place it inside a second bag (double-bagging) to prevent puncture leaks.

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Solid Halogenated Organic Waste: Contains 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide."

  • Storage: Place the sealed bag in a designated solid hazardous waste drum. Do not mix with biological or radioactive waste[3].

Incineration & Environmental Processing Mechanism

Once collected by Environmental Health and Safety (EHS), the compound undergoes specialized destruction. Understanding this process highlights why laboratory segregation is so critical. The waste is injected into a rotary kiln incinerator operating above 1000°C.

At this temperature, the aromatic rings shatter. The bromine atoms form Hydrobromic acid (HBr) gas, while the sulfonamide group oxidizes into Sulfur Dioxide (SO2) and Nitrogen Oxides (NOx). To prevent these severe pollutants from entering the atmosphere, the flue gas is immediately routed through a rapid aqueous quench (to prevent dioxin reformation) followed by an alkaline scrubber (using NaOH or Ca(OH)2) to precipitate the halogens and sulfur as inert salts.

IncinerationPathway Waste Halogenated Waste (Contains Br, S, N) Combustion Primary Combustion (>1000°C) Waste->Combustion Gases Toxic Flue Gases (HBr, SO2, NOx) Combustion->Gases Quench Rapid Quench (Prevents Dioxin) Gases->Quench Scrubber1 Alkaline Scrubber (Neutralizes HBr & SO2) Quench->Scrubber1 Scrubber2 De-NOx System (Reduces NOx to N2) Scrubber1->Scrubber2 Salts Inert Salts (e.g., NaBr, Na2SO4) Scrubber1->Salts Effluent Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber2->Exhaust

Caption: High-temperature incineration and alkaline gas scrubbing mechanism for heteroatom-rich waste.

Emergency Spill Response

In the event of a localized spill of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide powder:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure fume hoods are operating at maximum draw.

  • PPE Verification: Don fresh nitrile gloves, safety goggles, and a lab coat[1]. If the spill is large and outside a hood, an N95 or P100 particulate respirator is required.

  • Dampen & Sweep: Do not dry-sweep, as this aerosolizes the brominated powder. Lightly dampen an absorbent pad with water or a compatible non-reactive solvent (e.g., isopropanol) and gently wipe up the powder.

  • Decontaminate: Wash the spill area with a mild detergent solution, followed by a water rinse.

  • Dispose: Treat all cleanup materials (pads, gloves, Kimwipes) as Solid Halogenated Waste following Protocol B.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Prep.
  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong (UOW).
  • 7.2 Organic Solvents. Cornell University Environment, Health and Safety.
  • Hazardous Waste Segregation. Bucknell University Environmental Health and Safety.

Sources

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